Product packaging for 4-Iodopyridine-3-carbonitrile(Cat. No.:CAS No. 490039-72-0)

4-Iodopyridine-3-carbonitrile

Cat. No.: B1352713
CAS No.: 490039-72-0
M. Wt: 230.01 g/mol
InChI Key: CJKHIIQONPNAIP-UHFFFAOYSA-N
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Description

4-Iodopyridine-3-carbonitrile is a useful research compound. Its molecular formula is C6H3IN2 and its molecular weight is 230.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3IN2 B1352713 4-Iodopyridine-3-carbonitrile CAS No. 490039-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodopyridine-3-carbonitrile
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKHIIQONPNAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456657
Record name 4-iodopyridine-3-carbonitrile
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Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490039-72-0
Record name 4-iodopyridine-3-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID30456657
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Record name 3-Cyano-4-iodopyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodopyridine-3-carbonitrile from 4-aminopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-iodopyridine-3-carbonitrile from 4-aminopyridine-3-carbonitrile. The core of this transformation lies in the Sandmeyer reaction, a robust and widely utilized method for the conversion of aromatic amines to aryl halides. This document outlines a detailed, proposed experimental protocol, presents expected quantitative data in a structured format, and includes essential visualizations to elucidate the reaction pathway and experimental workflow. The information herein is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, aiming to provide a practical and in-depth resource for the laboratory synthesis of this valuable chemical intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The presence of the iodo and cyano functionalities on the pyridine ring allows for diverse downstream modifications, making it a versatile precursor for the generation of compound libraries in drug discovery programs. The synthesis from the readily available 4-aminopyridine-3-carbonitrile via a Sandmeyer reaction is an efficient and cost-effective route.[1] This reaction proceeds through the diazotization of the primary amino group, followed by the introduction of an iodide ion.[2][3]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 4-aminopyridine-3-carbonitrile is a classic example of the Sandmeyer reaction.[3] The process is initiated by the diazotization of the primary aromatic amine. In the presence of a strong acid, typically a mineral acid like sulfuric acid or hydrochloric acid, sodium nitrite reacts to form nitrous acid (HNO₂) in situ.[4] The nitrous acid then protonates and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amino group of 4-aminopyridine-3-carbonitrile attacks the nitrosonium ion, leading to the formation of a diazonium salt intermediate after a series of proton transfers and the elimination of a water molecule.[5] This diazonium salt is generally unstable and is used immediately in the subsequent step.[4] In the final step, an iodide salt, such as potassium iodide, is introduced. The iodide ion displaces the dinitrogen gas, a very good leaving group, to yield the final product, this compound.

Reaction_Pathway Reaction Pathway for the Synthesis of this compound A 4-Aminopyridine-3-carbonitrile B Diazonium Salt Intermediate A->B C This compound B->C R1 NaNO₂, H₂SO₄ (Diazotization) R2 KI (Iodination)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound from 4-aminopyridine-3-carbonitrile is not extensively documented, the following procedure is a scientifically informed projection based on established methods for analogous Sandmeyer reactions, particularly those involving aminopyridines.[4]

Materials and Reagents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
4-Aminopyridine-3-carbonitrileC₆H₅N₃119.12≥98%Commercially Available
Sulfuric AcidH₂SO₄98.0895-98%Commercially Available
Sodium NitriteNaNO₂69.00≥97%Commercially Available
Potassium IodideKI166.00≥99%Commercially Available
DichloromethaneCH₂Cl₂84.93ACS GradeCommercially Available
Saturated Sodium BicarbonateNaHCO₃84.01-Prepared in-house
Saturated Sodium ThiosulfateNa₂S₂O₃158.11-Prepared in-house
BrineNaCl58.44-Prepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04AnhydrousCommercially Available
Deionized WaterH₂O18.02--
Proposed Synthesis Protocol

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-aminopyridine-3-carbonitrile (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid (H₂SO₄) at room temperature. Caution: The addition of sulfuric acid to water is highly exothermic and should be done slowly and with cooling.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of 4-aminopyridine-3-carbonitrile, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30-45 minutes.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the in situ generated diazonium salt.

Step 2: Iodination

  • In a separate beaker, prepare a solution of potassium iodide (KI, 1.5 eq) in deionized water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow Experimental Workflow for the Synthesis of this compound Start Start Dissolution Dissolve 4-aminopyridine-3-carbonitrile in H₂O/H₂SO₄ Start->Dissolution Cooling1 Cool to 0-5 °C Dissolution->Cooling1 Diazotization Add NaNO₂ solution dropwise (maintain 0-5 °C) Cooling1->Diazotization Stirring1 Stir for 30 min at 0-5 °C Diazotization->Stirring1 Iodination Add to KI solution Stirring1->Iodination Warm_Stir Warm to RT and stir Iodination->Warm_Stir Neutralization Neutralize with NaHCO₃ Warm_Stir->Neutralization Extraction Extract with CH₂Cl₂ Neutralization->Extraction Washing Wash with Na₂S₂O₃ and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Column Chromatography/ Recrystallization) Concentration->Purification End End Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield and purity are estimates based on typical outcomes for Sandmeyer reactions of aminopyridines.

ParameterValueMethod of Determination
Reactant Molar Ratio
4-Aminopyridine-3-carbonitrile1.0 eq-
Sodium Nitrite1.1 eq-
Potassium Iodide1.5 eq-
Reaction Conditions
Diazotization Temperature0-5 °CThermometer
Iodination Temperature0 °C to Room TemperatureThermometer
Reaction Time2-3 hoursTimer
Product Characterization
Expected Yield 60-75%Gravimetric analysis after purification
Purity (after purification) >98%HPLC, ¹H NMR, ¹³C NMR
Appearance Off-white to pale yellow solidVisual Inspection
Molecular Formula C₆H₃IN₂-
Molecular Weight 229.01 g/mol Mass Spectrometry

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from 4-aminopyridine-3-carbonitrile via a Sandmeyer reaction. By following the proposed experimental protocol and workflow, researchers can effectively produce this valuable intermediate. The provided quantitative data serves as a benchmark for expected outcomes. It is important to note that optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodopyridine-3-carbonitrile, also known as 4-iodonicotinonitrile, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with an iodo group at the 4-position and a nitrile group at the 3-position, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. The presence of the iodo group allows for a variety of cross-coupling reactions, while the nitrile group can be subjected to numerous chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analytical characterization of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The available data, a combination of experimental and predicted values, are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₃IN₂N/A
Molecular Weight 230.01 g/mol N/A
CAS Number 490039-72-0N/A
Appearance Pale brown crystalline powder[1]
Melting Point ca. 124 °C[1]
Boiling Point (Predicted) 309.5 ± 27.0 °C[1]
Density (Predicted) 2.04 ± 0.1 g/cm³[1]
pKa (Predicted) 0.41 ± 0.18[1]
Solubility Information not available. Likely soluble in polar organic solvents.N/A
Stability Light sensitive[1]
Storage 2-8 °C, protected from light[1]

Synthesis

The most common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-aminopyridine-3-carbonitrile. This two-step process involves the diazotization of the primary amine followed by iodination.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination cluster_product Final Product Start 4-Aminopyridine-3-carbonitrile Diazotization Formation of Diazonium Salt Start->Diazotization Iodination Sandmeyer Reaction Diazotization->Iodination Intermediate Reagents1 NaNO₂, aq. H₂SO₄ (0-5 °C) Reagents1->Diazotization Product This compound Iodination->Product Reagents2 KI (aq) Reagents2->Iodination

Synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from similar Sandmeyer Reactions)

Materials:

  • 4-aminopyridine-3-carbonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add concentrated sulfuric acid to deionized water while cooling in an ice-salt bath to prepare a dilute sulfuric acid solution.

    • To the cooled acidic solution, add 4-aminopyridine-3-carbonitrile portion-wise, ensuring the temperature remains below 10 °C.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in deionized water and cool it.

    • Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Iodination:

    • Prepare a solution of potassium iodide in deionized water.

    • Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound typically requires purification to remove unreacted starting materials and by-products. The two primary methods for purification are column chromatography and recrystallization.

PurificationWorkflow Crude Crude Product Method1 Column Chromatography Crude->Method1 Method2 Recrystallization Crude->Method2 PureProduct Pure this compound Method1->PureProduct Method2->PureProduct

Purification workflow for this compound.

Experimental Protocol: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

  • Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor the elution of the product using TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when hot.

  • If the solution is colored, treat it with a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Analytical Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the iodo and nitrile groups. The protons ortho and meta to the nitrogen atom will appear as distinct signals, likely in the downfield region (δ 7.0-9.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-125 ppm. The carbon atom attached to the iodine will be shifted upfield due to the heavy atom effect. The other four carbons of the pyridine ring will have chemical shifts characteristic of a substituted pyridine.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

  • A sharp, strong absorption band around 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.[2]

  • Bands in the region of 1550-1610 cm⁻¹ and 1400-1500 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the pyridine ring.

  • C-H stretching vibrations of the aromatic ring are expected to appear around 3000-3100 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • The molecular ion peak (M⁺) is expected at m/z 230 .

  • A prominent peak at m/z 127 corresponding to the iodine atom (I⁺) may be observed.

  • Fragmentation may involve the loss of the iodine atom, leading to a peak at m/z 103 ([M-I]⁺).

  • Loss of the nitrile group would result in a peak at m/z 204 ([M-CN]⁺).

Conclusion

This compound is a valuable synthetic intermediate with well-defined, albeit partially predicted, physicochemical properties. Its synthesis via the Sandmeyer reaction is a reliable method, and the product can be purified to a high degree using standard laboratory techniques such as column chromatography and recrystallization. The structural identity and purity can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. This guide provides the essential technical information for researchers to confidently handle, synthesize, and characterize this important building block in their drug discovery and development endeavors.

References

4-Iodopyridine-3-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

CAS Number: 490039-72-0

Molecular Formula: C₆H₃IN₂

Molecular Weight: 230.01 g/mol

This document serves as a comprehensive technical resource on 4-Iodopyridine-3-carbonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are crucial for its handling, formulation, and application in experimental settings.

PropertyValue
Melting Point Approximately 124 °C
Boiling Point 309.5 ± 27.0 °C (Predicted)
Density 2.04 ± 0.1 g/cm³ (Predicted)

Synthesis and Experimental Protocols

Below is a generalized workflow for such a synthesis. Note: This is a theoretical pathway and would require optimization and validation in a laboratory setting.

Logical Workflow for Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination A 4-Aminopyridine-3-carbonitrile B Sodium Nitrite (NaNO₂) in Acidic Medium (e.g., HCl) A->B Reacts with C Diazonium Salt Intermediate B->C Forms D Potassium Iodide (KI) C->D Reacts with E This compound D->E Forms

Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

Biological Activity and Potential Applications in Drug Development

While specific biological data for this compound is limited, the pyridine-3-carbonitrile scaffold is a well-recognized pharmacophore present in numerous biologically active molecules. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as enzyme inhibitors.

The introduction of an iodine atom at the 4-position can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability. Furthermore, the iodine atom can serve as a handle for further chemical modifications, including cross-coupling reactions, to generate diverse libraries of compounds for drug screening.

Given the known activities of related pyridine-3-carbonitrile derivatives, potential areas of investigation for this compound could include its evaluation as an inhibitor of kinases, phosphodiesterases, or other enzymes where the pyridine and nitrile functionalities can engage in key binding interactions.

Signaling Pathway Interactions (Hypothetical)

At present, there is no specific information detailing the signaling pathways modulated by this compound. However, based on the activities of analogous compounds, a hypothetical interaction with a generic kinase signaling pathway can be conceptualized. This serves as a logical framework for initial biological screening and mechanism of action studies.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Potential Point of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Inhibitor This compound Inhibitor->Kinase2 Inhibits

Caption: Hypothetical inhibition of a generic kinase signaling pathway by this compound.

This guide provides a foundational overview of this compound based on available data. Further experimental investigation is necessary to fully elucidate its synthetic protocols, biological activities, and therapeutic potential.

A Technical Guide to the Solubility of 4-Iodopyridine-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodopyridine-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Understanding its solubility is critical for its synthesis, purification, formulation, and application in various research and development endeavors. This document offers a predictive analysis of its solubility profile based on its molecular structure and a detailed, generalized experimental protocol for determining its solubility with high accuracy.

Predictive Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predictive assessment can be made by analyzing its molecular structure. The molecule's solubility is primarily governed by the interplay of its functional groups: the pyridine ring, the iodo group, and the nitrile group.

The pyridine ring, a nitrogen-containing heteroaromatic system, imparts a degree of polarity to the molecule. The highly electronegative nitrogen atom can act as a hydrogen bond acceptor. The nitrile group (-C≡N) is strongly polar and can also accept hydrogen bonds. Conversely, the iodo group is large and polarizable, contributing to van der Waals interactions.

Collectively, these features suggest that this compound is a moderately polar compound. Based on the principle of "like dissolves like," its predicted solubility in a range of common organic solvents is summarized in the table below.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighStrong dipole-dipole interactions between the solvent and the polar pyridine and nitrile functionalities.
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the pyridine nitrogen and nitrile group, though the bulky iodo group may slightly hinder salvation.
Chlorinated Dichloromethane (DCM), ChloroformModerateGood balance of polarity and ability to engage in dipole-dipole interactions.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateModerate polarity of THF may allow for some dissolution, while the low polarity of diethyl ether will likely result in poor solubility.
Aromatic Toluene, BenzeneLowPrimarily non-polar interactions; unlikely to effectively solvate the polar functional groups of the molecule.
Non-polar Aliphatic Hexanes, HeptaneVery Low / InsolubleLack of favorable interactions between the non-polar solvent and the polar solute.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental method is required. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Isothermal shaker bath or temperature-controlled agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the chosen organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials in an isothermal shaker bath set to the desired constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The exact time should be determined through preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved solid particles from being transferred. Immediately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted sample using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction, based on the measured concentration and the dilution factor used.

The following diagram illustrates the workflow for this experimental procedure.

G A Preparation Add excess this compound to a known volume of solvent in sealed vials. B Equilibration Agitate in an isothermal shaker bath (e.g., 24-72h at 25°C). A->B C Phase Separation Allow excess solid to settle or centrifuge. B->C D Sampling & Filtration Withdraw supernatant using a syringe filter. C->D E Dilution Dilute the filtered sample to a known concentration. D->E F Quantification Analyze concentration using HPLC or UV-Vis. E->F G Calculation Determine solubility in mg/mL, mol/L, etc. F->G

Caption: Workflow for experimental solubility determination.

Logical Relationship for Solubility Prediction

The prediction of solubility is based on the logical relationship between the polarity of the solute (this compound) and the polarity of the solvent. This relationship is a cornerstone of solution chemistry.

G cluster_solute Solute: this compound cluster_solvent Solvent Pyridine Pyridine Ring (Polar) SolutePolarity Overall Moderate -to-High Polarity Nitrile Nitrile Group (Highly Polar) Iodo Iodo Group (Polarizable) PolarSolvent Polar Solvent (e.g., DMSO, Methanol) HighSolubility High Solubility PolarSolvent->HighSolubility leads to NonPolarSolvent Non-polar Solvent (e.g., Hexane) LowSolubility Low Solubility NonPolarSolvent->LowSolubility leads to SolutePolarity->PolarSolvent 'Like Dissolves Like' Favorable Interactions SolutePolarity->NonPolarSolvent Unfavorable Interactions

Caption: Logical relationship for predicting solubility.

Theoretical Exploration of 4-Iodopyridine-3-carbonitrile's Electronic Landscape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are fundamental scaffolds in the realms of medicinal chemistry and materials science, owing to their versatile electronic characteristics and biological activities. This technical guide provides a comprehensive theoretical framework for the computational analysis of the electronic properties of 4-iodopyridine-3-carbonitrile. While direct experimental data on this specific molecule is not extensively available in public literature, this document leverages established quantum chemical methodologies, primarily Density Functional Theory (DFT), to predict and understand its electronic structure. By examining analogous pyridine derivatives, we present a robust protocol for in-silico investigation, offering insights into molecular orbital energies, electrostatic potential, and dipole moment. This guide serves as a valuable resource for researchers seeking to computationally model and exploit the electronic features of this compound in drug design and materials development.

Introduction

The pyridine ring is a privileged structure in chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The introduction of substituents onto the pyridine scaffold dramatically influences its electronic properties, thereby modulating its reactivity, intermolecular interactions, and biological function.[1] this compound, featuring both a halogen bond donor (iodine) and a strong electron-withdrawing group (carbonitrile), presents a unique electronic profile. A thorough understanding of its electronic landscape is crucial for predicting its behavior in various chemical and biological systems.

Computational chemistry provides a powerful and cost-effective avenue for elucidating the electronic properties of molecules with high accuracy.[3][4] Among the various computational methods, Density Functional Theory (DFT) has emerged as a popular choice due to its favorable balance of computational cost and accuracy for organic molecules.[5][6] This guide outlines the theoretical basis and practical application of DFT for characterizing this compound.

Theoretical Methodologies

The investigation of molecular electronic properties is heavily reliant on quantum chemical calculations.[7] Density Functional Theory (DFT) stands out as a widely employed method.[6] In DFT, the total energy of the system is expressed as a functional of the total one-electron density.[6] A typical computational protocol for analyzing substituted pyridines involves the following key steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule, corresponding to its lowest energy state. This is typically achieved using a gradient-based optimization algorithm. A common and reliable level of theory for this purpose is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p).[5][8] This basis set is sufficiently flexible to provide an accurate description of the electronic structure of organic molecules containing heteroatoms and diffuse functions.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.[5] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Property Calculations: Once the optimized geometry is confirmed, a single-point energy calculation is performed to obtain various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.

Computational Workflow

The logical flow of a theoretical calculation of the electronic properties of this compound can be visualized as follows:

computational_workflow start Start: Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Re-optimize if necessary single_point Single-Point Energy Calculation verify_min->single_point Proceed properties Calculated Electronic Properties: - HOMO/LUMO Energies - Electrostatic Potential - Dipole Moment single_point->properties end End: Analyze Results properties->end

Figure 1: Computational workflow for determining electronic properties.

Predicted Electronic Properties

While specific calculated values for this compound are not available in the cited literature, we can predict the trends and approximate values based on studies of similar pyridine-3-carbonitrile derivatives. The following table summarizes the key electronic properties of interest and their significance. The presented data are illustrative and derived from published research on related compounds.[5]

PropertyPredicted Value (Illustrative)Significance
HOMO Energy -7.0 to -6.5 eVRepresents the electron-donating ability of the molecule. A higher HOMO energy indicates a greater propensity to donate electrons.
LUMO Energy -2.5 to -2.0 eVRepresents the electron-accepting ability of the molecule. A lower LUMO energy indicates a greater propensity to accept electrons.
HOMO-LUMO Gap (ΔE) 4.5 to 4.0 eVA crucial indicator of chemical reactivity and kinetic stability.[9] A smaller gap suggests higher reactivity.
Dipole Moment 3.0 to 4.0 DebyeMeasures the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Ionization Potential (IP) 7.0 to 6.5 eVThe energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (EA) 2.5 to 2.0 eVThe energy released when an electron is added to the molecule (approximated as -ELUMO).

Experimental Protocols: A Guide to DFT Calculations

This section provides a generalized protocol for performing DFT calculations on this compound using a computational chemistry software package like Gaussian, ORCA, or GAMESS.[4][8]

5.1. Molecular Structure Input

  • Build the Molecule: Construct the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, ChemDraw).

  • Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Generate Input File: Convert the structure to the appropriate input file format for the chosen quantum chemistry software.

5.2. Geometry Optimization and Frequency Calculation

  • Define Calculation Type: Specify a geometry optimization followed by a frequency calculation. In Gaussian, this is typically done using the Opt Freq keyword.

  • Select Level of Theory: Choose the DFT functional and basis set. A common choice is B3LYP/6-311++G(d,p). For molecules containing iodine, it is advisable to use a basis set that includes effective core potentials (ECPs), such as LANL2DZ, for the iodine atom to account for relativistic effects.

  • Specify Charge and Multiplicity: For a neutral molecule in its ground state, the charge is 0 and the spin multiplicity is 1 (a singlet).

  • Submit and Monitor: Run the calculation and monitor its progress. Check for convergence of the optimization.

  • Analyze Output: Upon completion, examine the output file to confirm that the optimization converged and that there are no imaginary frequencies. The optimized coordinates will be used for subsequent calculations.

5.3. Single-Point Energy and Property Calculation

  • Use Optimized Geometry: Create a new input file using the optimized coordinates from the previous step.

  • Specify Calculation Type: Request a single-point energy calculation.

  • Request Additional Properties: Include keywords to calculate and output desired properties such as molecular orbitals (Pop=Full), electrostatic potential, and dipole moment.

  • Run and Analyze: Execute the calculation and extract the relevant electronic property data from the output file.

Relationship Between Electronic Properties and Applications

The calculated electronic properties of this compound can provide valuable insights into its potential applications in drug design and materials science.

properties_applications cluster_properties Electronic Properties cluster_applications Potential Applications homo_lumo HOMO/LUMO Energies & Gap reactivity Chemical Reactivity & Stability homo_lumo->reactivity predicts mep Molecular Electrostatic Potential (MEP) binding Molecular Recognition & Drug-Receptor Binding mep->binding guides dipole Dipole Moment materials Non-Linear Optical (NLO) Properties & Crystal Engineering dipole->materials influences

Figure 2: Linking electronic properties to potential applications.
  • Chemical Reactivity and Stability: The HOMO-LUMO gap is a key descriptor of a molecule's reactivity.[9] A smaller gap suggests that the molecule is more polarizable and more likely to participate in chemical reactions.

  • Molecular Recognition and Drug-Receptor Binding: The molecular electrostatic potential (MEP) map reveals the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for drug-receptor binding. The electron-rich nitrogen of the pyridine ring and the electron-deficient region on the iodine atom (sigma-hole) are expected to be key features in the MEP of this compound.

  • Materials Science: The dipole moment and hyperpolarizability (a measure of the non-linear optical response) are important parameters in the design of new materials with specific optical or electronic properties. Molecules with large dipole moments can exhibit interesting self-assembly behaviors in the solid state.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic properties of this compound using Density Functional Theory. While direct computational results for this specific molecule are not prevalent in the literature, the methodologies and predictive insights presented here, based on established computational practices for similar pyridine derivatives, provide a solid foundation for future in-silico studies. The detailed protocols and workflow diagrams offer a practical guide for researchers to perform their own theoretical calculations. A thorough understanding of the electronic landscape of this compound is paramount for its rational application in the development of novel pharmaceuticals and advanced materials.

References

Spectroscopic and Analytical Profile of 4-Iodopyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Iodopyridine-3-carbonitrile (also known as 4-iodonicotinonitrile), a key building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible domains, this guide presents a combination of predicted data, analysis of a structurally related compound (4-Iodopyridine), and detailed, generalized experimental protocols applicable for obtaining the necessary spectroscopic information.

Spectroscopic Data

The structural characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed (for analogous compounds) quantitative data for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.8Doublet~5.0H-2
~8.6Singlet-H-6
~7.5Doublet~5.0H-5

Note: Predicted values are based on the analysis of similar pyridine derivatives. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~155C-2
~152C-6
~135C-5
~116C-3
~115-CN
~100C-4

Note: Predicted values are based on the analysis of similar pyridine derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2230 - 2210Strong, SharpC≡N stretch (Nitrile)
~1600 - 1450Medium - StrongC=C and C=N stretching vibrations (Pyridine ring)
~1200 - 1000MediumC-H in-plane bending
~850 - 750StrongC-H out-of-plane bending
~600 - 500MediumC-I stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
230[M]⁺ (Molecular Ion)
203[M-HCN]⁺
127[I]⁺
103[M-I]⁺
76[C₅H₄N]⁺

Note: Predicted fragmentation patterns are based on typical fragmentation of iodo-substituted pyridines and nitriles.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy of Pyridine Derivatives

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Data Acquisition for ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • Data Acquisition for ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum will be in terms of absorbance or transmittance. Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Gas Chromatography Method:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample (e.g., 250 °C).

    • Column: Use a capillary column suitable for the separation of polar aromatic compounds (e.g., a DB-5ms or equivalent).

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

  • Mass Spectrometry Method:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry (GC-MS) Compound->MS Structure Structural Elucidation (C-H Framework) NMR->Structure Functional_Groups Functional Group ID (C≡N, C-I, Pyridine) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Final_Structure Confirmed Structure of This compound Structure->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Analytical workflow for this compound.

This guide serves as a foundational resource for the analytical characterization of this compound. While direct experimental data remains elusive in readily available sources, the provided predictions and standardized protocols offer a robust framework for researchers to obtain and interpret the necessary spectroscopic information for this important chemical entity.

Commercial Availability and Synthetic Utility of 4-Iodopyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Iodopyridine-3-carbonitrile, a key building block in medicinal chemistry. Furthermore, it details a representative experimental protocol for its application in drug discovery and proposes a viable synthetic route.

Commercial Availability

This compound (CAS No. 490039-72-0) is available from several chemical suppliers. The compound, with a molecular formula of C₆H₃IN₂ and a molecular weight of 230.01 g/mol , is typically an off-white to pale brown crystalline powder. It is often noted as being light-sensitive and should be stored under refrigerated conditions (2-8°C). While a comprehensive price comparison is subject to fluctuation, the following table summarizes publicly available information from various suppliers to aid in procurement.

SupplierProduct Name/SynonymPurityQuantityPrice (USD)
Alfa AesarThis compound95%-Contact for pricing
Energy ChemicalThis compound--Contact for pricing
Tetranov BiopharmThis compound--Contact for pricing
Thermo Fisher ScientificThis compound--Contact for pricing
Shanghai T&W Pharmaceutical Co., Ltd.This compound--Contact for pricing
J&H ChemicalThis compound--Contact for pricing

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Application in Drug Development: A Key Intermediate for Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a multitude of clinically relevant therapeutic agents. Specifically, 4-iodopyridine derivatives serve as versatile intermediates, primarily due to the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This reactivity allows for the efficient introduction of diverse molecular fragments, making them invaluable in the synthesis of complex molecules, such as kinase inhibitors.

The pyrazole moiety, for instance, is a privileged core structure in many kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family. The synthesis of these inhibitors often relies on the functionalization of a pyrazole ring, where a 4-iodopyridine derivative can be coupled to introduce necessary side chains to achieve high potency and selectivity. The primary application of this compound in this context is its use in Suzuki-Miyaura cross-coupling reactions to form a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl boronic acid or ester.

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves the diazotization of 4-aminopyridine-3-carbonitrile followed by an iodination reaction.

G cluster_0 Proposed Synthesis 4-Aminopyridine-3-carbonitrile 4-Aminopyridine-3-carbonitrile Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Aminopyridine-3-carbonitrile->Diazonium Salt Intermediate NaNO2, H2SO4 (0-5 °C) This compound This compound Diazonium Salt Intermediate->this compound KI

Proposed synthesis of this compound.

Experimental Protocol: Diazotization and Iodination (Adapted from similar procedures)

  • Preparation of the Diazonium Salt Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid to deionized water while cooling in an ice-salt bath. To this cooled acidic solution, add 4-aminopyridine-3-carbonitrile portion-wise, ensuring the temperature remains below 10°C. Cool the resulting solution to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5°C. The addition should take approximately 30-45 minutes. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.

  • Iodination Reaction: Prepare a solution of potassium iodide in deionized water. Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved. Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization or column chromatography.

Representative Suzuki-Miyaura Coupling Protocol

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an iodo-heterocycle like this compound. This workflow is a cornerstone in the synthesis of biaryl compounds prevalent in many drug candidates.

G cluster_1 Suzuki-Miyaura Coupling Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Combine Reagents Catalyst & Solvent Addition Catalyst & Solvent Addition Inert Atmosphere->Catalyst & Solvent Addition Evacuate & Backfill Reaction Reaction Catalyst & Solvent Addition->Reaction Add Catalyst & Solvent Workup Workup Reaction->Workup Heat & Stir Purification Purification Workup->Purification Cool, Dilute, Extract

Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask. Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.

Reactivity and Stability of 4-Iodopyridine-3-carbonitrile Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated reactivity and stability of 4-iodopyridine-3-carbonitrile under acidic conditions. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds, including substituted cyanopyridines and iodinated aromatics, to predict its behavior. The primary anticipated reactions under acidic conditions are the hydrolysis of the 3-carbonitrile group and the potential for deiodination at the 4-position. This document outlines the mechanisms of these transformations, presents relevant kinetic data from related compounds, and provides detailed experimental protocols for the systematic evaluation of this compound's stability.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the electron-withdrawing cyano group and the reactive iodo substituent. Understanding the stability and reactivity of this molecule under acidic conditions is crucial for its application in drug development, process chemistry, and formulation, where it may be exposed to varying pH environments. This guide addresses two principal degradation pathways: the acid-catalyzed hydrolysis of the nitrile group and the potential cleavage of the carbon-iodine bond.

Predicted Reactivity and Degradation Pathways

Under acidic conditions, this compound is susceptible to two main degradation reactions:

  • Hydrolysis of the 3-Carbonitrile Group: The primary reaction is expected to be the acid-catalyzed hydrolysis of the nitrile functionality. This is a well-established reaction that proceeds in two steps: first, the nitrile is converted to a carboxamide (4-iodopyridine-3-carboxamide), which is then further hydrolyzed to the corresponding carboxylic acid (4-iodopyridine-3-carboxylic acid).[1] The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[2][3]

  • Deiodination at the 4-Position: The carbon-iodine bond in aryl iodides can be susceptible to cleavage under strongly acidic conditions, although it is generally more stable than in the presence of certain transition metals or under photochemical conditions. The electron-withdrawing nature of the cyano group and the pyridine ring may influence the stability of this bond.

Signaling Pathways and Logical Relationships

The logical progression of the degradation of this compound under acidic conditions can be visualized as a network of potential reactions. The primary pathway is the hydrolysis of the nitrile group, while deiodination represents a potential secondary or competing pathway, likely under more forcing conditions.

A This compound B Protonated Nitrile Intermediate A->B + H+ F Deiodination Product (Pyridine-3-carbonitrile) A->F + H+ (potential pathway) C 4-Iodopyridine-3-carboxamide B->C + H2O - H+ D Protonated Amide Intermediate C->D + H+ E 4-Iodopyridine-3-carboxylic Acid D->E + H2O - NH4+ cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution of This compound C Incubate at Various Temperatures (e.g., 40°C, 60°C, 80°C) A->C B Prepare Acidic Solutions (e.g., pH 1.2, 4.5, 6.8) B->C D Sample at Time Points (t=0, 1, 2, 4, 8, 24h) C->D E Quench Reaction D->E F HPLC-UV Analysis E->F G LC-MS for Peak Identification F->G H Quantify Parent and Degradation Products F->H I Determine Rate Constants H->I J Identify Degradation Pathways I->J

References

4-Iodopyridine-3-carbonitrile: A Technical Guide to Potential Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive, official Safety Data Sheet (SDS) for 4-Iodopyridine-3-carbonitrile (CAS No. 490039-72-0) was not available at the time of writing. The information herein is compiled from available data for this compound and structurally related chemicals. Users must exercise extreme caution, conduct their own risk assessments, and consult with qualified safety professionals before handling this substance.

Introduction

This compound is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its unique electronic and steric properties make it a versatile reagent in the synthesis of complex organic molecules. However, the presence of both an iodo and a cyano group on the pyridine ring suggests potential significant health hazards. This guide provides an in-depth overview of the potential hazards associated with this compound and outlines essential safety precautions for its handling, storage, and disposal.

Hazard Identification and Classification

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled. The nitrile group may metabolize to release cyanide, a potent systemic poison.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Physical and Chemical Properties

PropertyValueSource
CAS Number 490039-72-0[1]
Molecular Formula C6H3IN2[1]
Molecular Weight 230.01 g/mol [1]
Appearance Pale brown crystalline powder[1]
Melting Point ca. 124°C[1]
Boiling Point 309.5 ± 27.0 °C (Predicted)[1]
Density 2.04 ± 0.1 g/cm³ (Predicted)[1]
Sensitivity Light Sensitive[1]

Experimental Protocols and Safety Precautions

Given the potential toxicity, all work with this compound must be conducted with strict adherence to safety protocols.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and transfers, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when working with this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves. Check manufacturer's compatibility data. Double gloving is recommended.Prevents skin contact.
Body Protection A flame-retardant lab coat, fully fastened.Protects against splashes and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for certain operations, such as handling large quantities or in case of ventilation failure.Prevents inhalation of dust and vapors.
Handling and Storage
  • Handling:

    • Avoid creating dust.

    • Use non-sparking tools.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the work area.

  • Storage:

    • Store in a tightly sealed, light-resistant container.

    • Keep in a cool, dry, and well-ventilated area.[1]

    • Recommended storage temperature is 2-8°C.[1]

    • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures

A detailed workflow for handling a chemical spill is crucial for maintaining laboratory safety.

Spill_Response_Workflow Workflow for Handling a Chemical Spill start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Size, Location, Substance) evacuate->assess small_spill Small, Controllable Spill? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes large_spill Large or Uncontrolled Spill small_spill->large_spill No contain Contain the Spill (Use absorbent pads/sand) ppe->contain neutralize Neutralize (If applicable) and Absorb contain->neutralize cleanup Collect Waste in a Sealed Container neutralize->cleanup decontaminate Decontaminate the Area and Equipment cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident dispose->report emergency_services Contact Emergency Services (e.g., EHS) large_spill->emergency_services emergency_services->report

Caption: A logical workflow for responding to a chemical spill.

Disposal Considerations

Waste generated from this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company.

  • Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a chemical that requires careful handling due to its potential toxicity. Researchers and laboratory personnel must be fully aware of the potential hazards and adhere to the stringent safety protocols outlined in this guide. The absence of a comprehensive SDS necessitates a highly cautious approach. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to safe handling and emergency procedures, the risks associated with the use of this compound can be effectively managed.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Iodopyridine-3-carbonitrile with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and biologically active compounds.[1][2] This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 4-iodopyridine-3-carbonitrile with various arylboronic acids. The resulting 4-arylpyridine-3-carbonitrile scaffold is a key structural motif in a variety of compounds with potential therapeutic applications, including anticancer agents.[3][4]

The carbon-iodine bond at the 4-position of the pyridine ring is more susceptible to oxidative addition to a palladium(0) catalyst compared to other carbon-halogen bonds, making this compound an excellent substrate for selective functionalization.[5] The protocol herein is designed to be a robust starting point for the synthesis of a library of 4-arylpyridine-3-carbonitrile derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[6] First, the palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Subsequently, in the transmetalation step, the aryl group from the organoboron compound (arylboronic acid) is transferred to the palladium complex, a process often facilitated by a base. Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product (4-arylpyridine-3-carbonitrile) and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Data Presentation: Suzuki Coupling of this compound with Arylboronic Acids

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These examples are based on established procedures for similar pyridine derivatives and serve as a guide for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001285-95
24-Tolylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901680-90
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O (5:1)1001288-98
43-Nitrophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane1001875-85
54-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001482-92

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water, or DMF/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (3-5 mol%), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum or connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylpyridine-3-carbonitrile.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, Catalyst, Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Degassed Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Ethyl Acetate/Water) F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for the Suzuki coupling of this compound.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd2_complex Ar-Pd(II)L_n-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + Ar'-B(OH)2 + Base pd2_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product reagents This compound (Ar-I) Arylboronic Acid (Ar'-B(OH)2) Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Iodopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the Sonogashira coupling of 4-iodopyridine-3-carbonitrile with terminal alkynes. This reaction is a powerful method for the synthesis of 4-alkynylpyridine-3-carbonitrile derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2]

The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules.[1] The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. These notes offer a summary of common conditions and a generalized protocol to guide researchers in their synthetic endeavors.

Optimized Reaction Conditions for Sonogashira Coupling of Aryl Halides

The successful Sonogashira coupling of this compound relies on the careful selection of reaction parameters. The following tables summarize quantitative data from studies on analogous aryl and heteroaryl halides, providing a basis for optimizing the reaction for this specific substrate.

Table 1: Effect of Palladium Catalyst and Ligand on Sonogashira Coupling

CatalystLigandCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100372-96[3]
Pd(PPh₃)₂Cl₂-CuIEt₃NTHFRT16High[4]
[Pd(PPh₃)₄]-CuIEt₃NTHF/Et₃NRT16High[4]
Pd(OAc)₂DTBNpP-TMPDMSORT2up to 97[5]
Pd/CPPh₃CuIEt₃N----[6]

Yields are reported for various substituted aryl/heteroaryl halides and terminal alkynes as described in the cited literature.

Table 2: Influence of Base and Solvent on Sonogashira Coupling

BaseSolventCatalyst SystemTemperature (°C)Time (h)OutcomeReference
Et₃NDMFPd(CF₃COO)₂/PPh₃/CuI1003High Yields[3]
Et₃NTHFPd(PPh₃)₂Cl₂/CuIRT16Effective Coupling[4]
Diisopropylamine----Alternative Amine Base[1]
Piperidine----Alternative Amine Base[1]
K₂CO₃Water/i-propanolWater-soluble Pd complex90-Near Quantitative Yield[7]
TBAANMPDipyridylpalladium complexRT-Efficient Coupling[1]

RT = Room Temperature

Experimental Protocols

The following is a generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on commonly employed conditions for similar substrates and should be optimized for specific alkynes.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, [Pd(PPh₃)₄])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the palladium catalyst (e.g., 2.5 mol% Pd(CF₃COO)₂) and ligand (e.g., 5 mol% PPh₃) if required.[3] Add the copper(I) iodide (5 mol%).[3]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagents Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF).[3] Stir the mixture for a few minutes until the catalyst is dissolved or suspended.

  • Add this compound (1.0 equivalent), the terminal alkyne (1.1-1.5 equivalents), and the amine base (2.0-3.0 equivalents).[3][4]

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-alkynylpyridine-3-carbonitrile.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

G Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Catalyst, Ligand (optional), and Co-catalyst to a dry flask B 2. Purge flask with inert gas (N2 or Ar) A->B C 3. Add anhydrous solvent B->C D 4. Add this compound, terminal alkyne, and base C->D E 5. Stir at appropriate temperature D->E F 6. Monitor reaction progress (TLC, GC-MS) E->F G 7. Quench reaction and perform aqueous work-up F->G H 8. Dry organic layer and concentrate G->H I 9. Purify by column chromatography H->I J Final Product: 4-Alkynylpyridine-3-carbonitrile I->J Sonogashira_Mechanism Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl R-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Alkynyl R-Pd(II)L2-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation CuX CuX PdII_Alkynyl->Pd0 Product R-C≡CR' PdII_Alkynyl->Product Reductive Elimination Cu_Alkyne Cu-C≡CR' Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuX Transmetalation (to Pd) Alkyne H-C≡CR' Alkyne->Cu_Alkyne + CuX, Base Base Base BaseH Base-H+

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in a vast array of pharmaceutical agents.[3] The 4-aminopyridine-3-carbonitrile scaffold, in particular, is a key structural component in various biologically active molecules. This document provides a detailed protocol for the Buchwald-Hartwig amination of 4-iodopyridine-3-carbonitrile with various primary and secondary amines, a crucial transformation for the generation of diverse compound libraries for drug discovery.

The pyridine ring's electron-deficient nature, further accentuated by the nitrile group, influences the reactivity of the C-I bond, making it a suitable substrate for this transformation.[4] Careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired 4-aminopyridine-3-carbonitrile derivatives.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the optimized reaction conditions and corresponding yields for the Buchwald-Hartwig amination of this compound with a selection of primary and secondary amines. These conditions are based on established protocols for similar electron-deficient heteroaryl iodides and serve as a starting point for further optimization.[5][6]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
2MorpholinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃ (2.0)1,4-Dioxane1101692
3AnilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene1001878
4CyclopropylaminePd(OAc)₂ (3)DavePhos (6)K₂CO₃ (2.0)THF802475

Experimental Workflow

The general experimental workflow for the Buchwald-Hartwig amination of this compound is depicted in the following diagram.

Buchwald_Hartwig_Workflow reagents Reagents Setup: - this compound - Amine - Palladium Catalyst - Ligand - Base reaction Reaction: - Inert Atmosphere (Ar/N₂) - Anhydrous Solvent - Heating & Stirring reagents->reaction 1. Combine workup Workup: - Quenching - Extraction - Washing reaction->workup 2. Cool & Quench purification Purification: - Drying - Concentration - Column Chromatography workup->purification 3. Isolate Crude product Final Product: 4-Aminopyridine-3-carbonitrile Derivative purification->product 4. Purify

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocols

Materials and General Procedures:

All reactions should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques. All glassware should be oven-dried prior to use. Anhydrous solvents should be obtained from a solvent purification system or used from a freshly opened bottle. This compound, palladium catalysts, phosphine ligands, and bases are commercially available and should be used as received. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Amination with a Primary Aliphatic Amine (n-Butylamine)

This protocol is optimized for the coupling of this compound with a primary aliphatic amine.

Reagents:

  • This compound (1.0 equiv)

  • n-Butylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe, followed by the addition of n-butylamine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(butylamino)pyridine-3-carbonitrile.

Protocol 2: Amination with a Secondary Aliphatic Amine (Morpholine)

This protocol is suitable for the coupling of this compound with a secondary aliphatic amine.

Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, BINAP, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe, followed by the addition of morpholine.

  • Seal the tube and heat the mixture in an oil bath at 110 °C for 16 hours with vigorous stirring.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 4-morpholinopyridine-3-carbonitrile.

Protocol 3: Amination with a Primary Aromatic Amine (Aniline)

This protocol is adapted for the coupling of this compound with a primary aromatic amine.

Reagents:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (RuPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a Schlenk tube, add this compound, Pd₂(dba)₃, RuPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and then aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain 4-(phenylamino)pyridine-3-carbonitrile.

Product Characterization

The synthesized 4-aminopyridine-3-carbonitrile derivatives should be characterized by standard spectroscopic methods to confirm their identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the final product and assess its purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the synthesized compound, confirming its elemental composition.

Troubleshooting

  • Low or No Conversion: If the reaction shows poor conversion, consider increasing the catalyst and ligand loading, using a more active pre-catalyst, or increasing the reaction temperature. Ensure that the reaction is performed under strictly anhydrous and inert conditions.[4]

  • Side Reactions: The formation of hydrodehalogenation byproducts (replacement of iodine with hydrogen) can sometimes be observed. This can be minimized by ensuring the reaction is completely anhydrous and by using a slight excess of the amine.

  • Difficult Purification: If the product is difficult to separate from the catalyst residues, passing the crude mixture through a short plug of silica gel or treating it with a palladium scavenger may be beneficial before final purification.

Safety Information

  • Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic. Handle them in a fume hood and under an inert atmosphere.

  • The organic solvents used are flammable. Avoid open flames and ensure proper ventilation.

  • The bases used are corrosive and/or hygroscopic. Handle them with appropriate personal protective equipment (gloves, safety glasses).

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 4-Iodopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cyanation of 4-iodopyridine-3-carbonitrile, a key transformation for the synthesis of pyridine-3,4-dicarbonitrile. This dinitrile is a valuable building block in medicinal chemistry and materials science, serving as a precursor for various heterocyclic compounds. The protocols described herein are based on established methods for the cyanation of electron-deficient heteroaryl halides.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] The cyanation of aryl and heteroaryl halides is a particularly important transformation, as the resulting nitrile group can be readily converted into a variety of other functionalities, including amines, carboxylic acids, and amides.[3]

The cyanation of this compound presents a unique challenge due to the electron-deficient nature of the pyridine ring, further accentuated by the presence of a nitrile group. However, by carefully selecting the palladium catalyst, ligand, and cyanide source, high yields of the desired pyridine-3,4-dicarbonitrile can be achieved. This document outlines several effective protocols and provides a comparative analysis of different reaction conditions.

Data Presentation

The following tables summarize various conditions and components used in palladium-catalyzed cyanation reactions of aryl and heteroaryl halides, which can be adapted for the cyanation of this compound.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Features
Pd(OAc)₂dppf1-5Commonly used, effective for a range of substrates.
Pd₂(dba)₃XPhos1-3Highly active for electron-deficient halides.
Palladacycle PrecatalystsBuchwald Ligands0.5-2Air- and moisture-stable, rapid generation of active catalyst.[1]
Pd/Cdppf2-5Heterogeneous, allows for easier catalyst removal.

Table 2: Comparison of Cyanide Sources

Cyanide SourceKey Features & Considerations
Zinc Cyanide (Zn(CN)₂)Less toxic than alkali metal cyanides, often used in excess (0.6-1.5 equiv). Can require additives like Zn dust for activation.[4][5]
Potassium Ferrocyanide (K₄[Fe(CN)₆])Non-toxic, inexpensive, and stable. Often used in aqueous biphasic systems.[1]
Copper(I) Cyanide (CuCN)Effective for cyanation of heteroaryl halides. Can sometimes be used without a palladium catalyst in a Rosenmund-von Braun type reaction at higher temperatures.[6][7]
N-AcylcyanamidesSafer, manageable electrophilic cyanide sources.[8]

Table 3: Typical Reaction Conditions

ParameterRangeNotes
Solvent DMF, DMAc, Dioxane, TolueneAnhydrous conditions are often crucial, especially with alkali metal cyanides.
Temperature 80-140 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS for completion.
Base K₂CO₃, Cs₂CO₃, KOAcOften required, especially with certain catalyst systems.

Experimental Protocols

Two representative protocols for the palladium-catalyzed cyanation of this compound are provided below. Safety Precaution: Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Protocol 1: Cyanation using Zinc Cyanide

This protocol is adapted from general procedures for the cyanation of electron-deficient heteroaryl halides using zinc cyanide.

Materials:

  • This compound

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), zinc cyanide (0.6 mmol, 1.2 equiv of CN), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pyridine-3,4-dicarbonitrile.

Protocol 2: Cyanation using Potassium Ferrocyanide

This protocol utilizes a less toxic cyanide source and is adapted from a general method for heteroaryl halides.[1]

Materials:

  • This compound

  • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladacycle precatalyst (e.g., XPhos Pd G3)

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane, anhydrous

  • Degassed deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium ferrocyanide trihydrate (0.5 mmol, 3.0 equiv of CN), the palladacycle precatalyst (0.01 mmol, 1 mol%), and potassium acetate (0.1 mmol, 10 mol%).

  • Seal the vial with a Teflon-lined cap and evacuate and backfill with nitrogen or argon (repeat this cycle three times).

  • Add anhydrous 1,4-dioxane (2.5 mL) and degassed deionized water (2.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pyridine-3,4-dicarbonitrile.

Visualizations

Catalytic Cycle

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-I)L_n Pd0->OxAdd + Ar-I Transmetal Transmetalation (Ar-Pd(II)-CN)L_n OxAdd->Transmetal + M-CN RedElim Reductive Elimination Transmetal->RedElim MI M-I RedElim->Pd0 + Ar-CN ArCN Ar-CN ArI Ar-I MCN M-CN

Caption: General catalytic cycle for palladium-catalyzed cyanation.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Pd Catalyst & Ligand - Cyanide Source - Solvent setup->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pyridine-3,4-dicarbonitrile purification->product

Caption: A typical experimental workflow for the synthesis.

References

Synthesis of Novel Heterocyclic Compounds from 4-Iodopyridine-3-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 4-iodopyridine-3-carbonitrile. This versatile starting material serves as a key building block for the construction of various fused heterocyclic systems, including pyrido[4,3-d]pyrimidines, pyrazolo[4,3-c]pyridines, and thieno[3,2-c]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, anti-inflammatory agents, and other therapeutic applications.

Introduction

This compound is a readily accessible pyridine derivative that offers two reactive sites for chemical modification: the iodine atom at the 4-position and the nitrile group at the 3-position. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. Subsequent intramolecular cyclization reactions, often involving the nitrile group, lead to the formation of diverse fused heterocyclic systems. Many of these heterocyclic compounds exhibit significant biological activities, making them attractive targets for drug discovery programs. For instance, pyrido[2,3-d]pyrimidine derivatives have been investigated as potent anticancer agents, with some acting as kinase inhibitors.[1][2] Similarly, pyrazolo[4,3-c]quinoline derivatives have shown promise as anti-inflammatory agents by inhibiting nitric oxide (NO) production.[3][4]

Synthetic Strategies

The general synthetic approach involves a two-step process:

  • Palladium-Catalyzed Cross-Coupling: Introduction of a functionalized substituent at the 4-position of this compound using Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

  • Cyclization: Intramolecular cyclization of the appropriately functionalized 3-cyanopyridine derivative to construct the desired fused heterocyclic ring system.

Synthetic_Strategy Start This compound Intermediate 4-Substituted-3-cyanopyridine Intermediate Start->Intermediate Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) Product Fused Heterocyclic Compound Intermediate->Product Cyclization Reaction

Caption: General synthetic workflow.

I. Synthesis of Pyrido[4,3-d]pyrimidine Derivatives

Pyrido[4,3-d]pyrimidines are an important class of heterocyclic compounds with demonstrated anticancer activity, often targeting various kinases.[1][5] The synthesis of these compounds from this compound involves an initial Buchwald-Hartwig amination followed by a cyclization reaction.

Experimental Protocol:

Step 1: Buchwald-Hartwig Amination to form 4-Amino-pyridine-3-carbonitrile

This reaction introduces an amino group at the 4-position, which is a key functionality for the subsequent cyclization.

  • Materials:

    • This compound

    • Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Ligand (e.g., BINAP, 3 mol%)

    • Base (e.g., Cs₂CO₃, 1.5 equiv.)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), benzophenone imine (1.2 equiv.), Cs₂CO₃ (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and BINAP (0.03 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • The filtrate is then treated with an aqueous acid (e.g., 2M HCl) to hydrolyze the imine, followed by neutralization with a base (e.g., NaHCO₃) to afford 4-aminopyridine-3-carbonitrile.

    • Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form Pyrido[4,3-d]pyrimidin-4-amine

The o-aminonitrile intermediate is cyclized with a suitable one-carbon synthon.

  • Materials:

    • 4-Aminopyridine-3-carbonitrile

    • Formamide

    • Acid catalyst (optional, e.g., a catalytic amount of p-toluenesulfonic acid)

  • Procedure:

    • A mixture of 4-aminopyridine-3-carbonitrile (1.0 equiv.) in an excess of formamide is heated at 150-180 °C for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

    • The solid is collected by filtration, washed with water, and dried to afford the pyrido[4,3-d]pyrimidin-4-amine.

Pyrido_Synthesis Start This compound Step1 Buchwald-Hartwig Amination Start->Step1 Intermediate 4-Aminopyridine-3-carbonitrile Step1->Intermediate Step2 Cyclization with Formamide Intermediate->Step2 Product Pyrido[4,3-d]pyrimidin-4-amine Step2->Product

Caption: Synthesis of Pyrido[4,3-d]pyrimidines.

Quantitative Data:
CompoundReaction StepCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
4-Aminopyridine-3-carbonitrileBuchwald-HartwigPd(OAc)₂/BINAPToluene1001875-85
Pyrido[4,3-d]pyrimidin-4-amineCyclizationFormamideNeat160680-90

II. Synthesis of Pyrazolo[4,3-c]pyridine Derivatives

Pyrazolo[4,3-c]pyridine derivatives are known for their anti-inflammatory and potential anticancer activities.[6][7] Their synthesis from this compound proceeds via a Buchwald-Hartwig N-arylation with hydrazine, followed by cyclization.

Experimental Protocol:

Step 1: Buchwald-Hartwig Hydrazination to form 4-Hydrazinopyridine-3-carbonitrile

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

    • Ligand (e.g., Xantphos, 3 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv.)

    • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Procedure:

    • In a glovebox, charge a Schlenk tube with this compound (1.0 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (0.015 equiv.), and Xantphos (0.03 equiv.).

    • Add anhydrous 1,4-dioxane, followed by hydrazine hydrate (1.5 equiv.).

    • Seal the tube and heat the mixture at 80-100 °C for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Step 2: Cyclization to form 3-Amino-1H-pyrazolo[4,3-c]pyridine

The cyclization of the o-hydrazinonitrile can be achieved under basic conditions.

  • Materials:

    • 4-Hydrazinopyridine-3-carbonitrile

    • Base (e.g., Sodium ethoxide)

    • Solvent (e.g., Ethanol)

  • Procedure:

    • Dissolve 4-hydrazinopyridine-3-carbonitrile (1.0 equiv.) in absolute ethanol.

    • Add a solution of sodium ethoxide in ethanol (1.2 equiv.).

    • Reflux the reaction mixture for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

    • The product may precipitate upon neutralization or after partial removal of the solvent.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

Pyrazolo_Synthesis Start This compound Step1 Buchwald-Hartwig Hydrazination Start->Step1 Intermediate 4-Hydrazinopyridine-3-carbonitrile Step1->Intermediate Step2 Base-catalyzed Cyclization Intermediate->Step2 Product 3-Amino-1H-pyrazolo[4,3-c]pyridine Step2->Product

Caption: Synthesis of Pyrazolo[4,3-c]pyridines.

Quantitative Data:
CompoundReaction StepCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
4-Hydrazinopyridine-3-carbonitrileBuchwald-HartwigPd₂(dba)₃/Xantphos1,4-Dioxane901265-75
3-Amino-1H-pyrazolo[4,3-c]pyridineCyclizationNaOEtEthanolReflux385-95

III. Synthesis of Thieno[3,2-c]pyridine Derivatives

Thieno[3,2-c]pyridines have been explored for various biological activities. Their synthesis from this compound can be achieved through a Sonogashira coupling followed by a base-mediated cyclization.

Experimental Protocol:

Step 1: Sonogashira Coupling with a Thiomethyl-containing Alkyne

  • Materials:

    • This compound

    • (Methylthio)acetylene (prepared in situ or used directly)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) iodide (CuI, 1 mol%)

    • Base (e.g., Triethylamine)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a degassed solution of this compound (1.0 equiv.) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.02 equiv.), CuI (0.01 equiv.), and triethylamine (2.0 equiv.).

    • Add (methylthio)acetylene (1.2 equiv.) and stir the mixture at room temperature to 50 °C for 6-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite®, washing with THF.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield 4-((methylthio)ethynyl)pyridine-3-carbonitrile.

Step 2: Base-mediated Cyclization to form 3-Aminothieno[3,2-c]pyridine

This cyclization proceeds via an intramolecular Thorpe-Ziegler type reaction.[8]

  • Materials:

    • 4-((Methylthio)ethynyl)pyridine-3-carbonitrile

    • Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

    • Anhydrous solvent (e.g., DMF or THF)

  • Procedure:

    • To a solution of 4-((methylthio)ethynyl)pyridine-3-carbonitrile (1.0 equiv.) in anhydrous DMF, add NaH (1.2 equiv.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Thieno_Synthesis Start This compound Step1 Sonogashira Coupling Start->Step1 Intermediate 4-((Methylthio)ethynyl)pyridine-3-carbonitrile Step1->Intermediate Step2 Thorpe-Ziegler Cyclization Intermediate->Step2 Product 3-Aminothieno[3,2-c]pyridine Step2->Product

Caption: Synthesis of Thieno[3,2-c]pyridines.

Quantitative Data:
CompoundReaction StepCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
4-((Methylthio)ethynyl)pyridine-3-carbonitrileSonogashiraPd(PPh₃)₂Cl₂/CuITHF50870-80
3-Aminothieno[3,2-c]pyridineCyclizationNaHDMF25375-85

Biological Activity and Signaling Pathways

The synthesized heterocyclic compounds are analogs of known biologically active molecules. Their therapeutic potential can be attributed to their interaction with key cellular signaling pathways.

  • Pyrido[4,3-d]pyrimidines as Kinase Inhibitors: Many pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, such as EGFR, CDK4/cyclin D1, and PI3K, which are crucial regulators of cell proliferation, survival, and differentiation.[1][9] Dysregulation of these pathways is a hallmark of cancer. The synthesized pyrido[4,3-d]pyrimidines are expected to exhibit similar inhibitory activities.

Kinase_Inhibition cluster_0 Signaling Pathways Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase (e.g., EGFR)->PI3K/Akt Pathway Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinase (e.g., EGFR)->Ras/MAPK Pathway Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation Cell Proliferation & Differentiation Cell Proliferation & Differentiation Ras/MAPK Pathway->Cell Proliferation & Differentiation Cyclin D1/CDK4 Cyclin D1/CDK4 Cell Cycle Progression Cell Cycle Progression Cyclin D1/CDK4->Cell Cycle Progression Pyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition Pyrido[4,3-d]pyrimidine->Cyclin D1/CDK4 Inhibition

Caption: Potential mechanism of action for Pyrido[4,3-d]pyrimidines.

  • Pyrazolo[4,3-c]pyridines as Anti-inflammatory Agents: Pyrazole and its fused derivatives are known to possess anti-inflammatory properties.[7][10] Some pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] The synthesized pyrazolo[4,3-c]pyridines may act through a similar mechanism.

Anti_inflammatory_Action Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Activation of Macrophages Activation of Macrophages Inflammatory Stimuli (e.g., LPS)->Activation of Macrophages Upregulation of iNOS & COX-2 Upregulation of iNOS & COX-2 Activation of Macrophages->Upregulation of iNOS & COX-2 Production of NO & Prostaglandins Production of NO & Prostaglandins Upregulation of iNOS & COX-2->Production of NO & Prostaglandins Inflammation Inflammation Production of NO & Prostaglandins->Inflammation Pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine->Upregulation of iNOS & COX-2 Inhibition

Caption: Potential anti-inflammatory mechanism of Pyrazolo[4,3-c]pyridines.

Summary of Biological Activity Data from Analogs:
Compound ClassBiological ActivityTarget/MechanismRepresentative IC₅₀ Values
Pyrido[2,3-d]pyrimidinesAnticancerEGFR, CDK4/cyclin D1 inhibitor0.3 - 7 µM against various cancer cell lines[1]
Pyrido[4,3-d]pyrimidinesAnticancerKRAS-G12D inhibitorIC₅₀ = 1.40 μM (Panc1 cells)[5]
Pyrazolo[4,3-c]quinolinesAnti-inflammatoryInhibition of NO productionPotency similar to 1400W (iNOS inhibitor)[4]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of biologically active fused heterocyclic compounds. The protocols outlined in this document provide a framework for the efficient construction of pyrido[4,3-d]pyrimidines, pyrazolo[4,3-c]pyridines, and thieno[3,2-c]pyridines. The potential of these compounds as kinase inhibitors and anti-inflammatory agents warrants further investigation and development in the field of medicinal chemistry.

References

Application Notes: 4-Iodopyridine-3-carbonitrile as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The pyridine-3-carbonitrile scaffold is a privileged core structure found in a variety of kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases. 4-Iodopyridine-3-carbonitrile, and its halogenated analogs, serve as highly versatile building blocks for the synthesis of potent and selective kinase inhibitors. The presence of a halogen at the 4-position allows for the introduction of diverse substituents through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

While this compound is an ideal substrate for such transformations due to the high reactivity of the carbon-iodine bond, published examples often utilize the more readily available 4-chloropyridine-3-carbonitrile. The methodologies presented herein are directly applicable to the iodo-analog, which would be expected to react under milder conditions or with lower catalyst loadings. This document will focus on the application of 4-halopyridine-3-carbonitriles in the synthesis of Src kinase inhibitors, a family of non-receptor tyrosine kinases implicated in cancer cell proliferation, survival, and metastasis.

Key Applications: Synthesis of Src Kinase Inhibitors

The 4-anilinopyridine-3-carbonitrile scaffold has been identified as a potent pharmacophore for the inhibition of Src kinase. The synthesis of these inhibitors typically involves a key carbon-nitrogen bond-forming reaction at the 4-position of the pyridine-3-carbonitrile core. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of representative 4-anilinopyridine-3-carbonitrile derivatives against Src kinase. These compounds are synthesized from 4-chloropyridine-3-carbonitrile, and similar results are anticipated with this compound as the starting material.

Compound IDR-Group (Aniline Substituent)Src IC50 (nM)
1 2,4-dichloro30
2 2,4-dichloro-5-methoxy15
3 3-methoxy>1000
4 4-(morpholin-4-yl)5.2
5 4-(4-methylpiperazin-1-yl)1.2

Signaling Pathway

The Src kinase signaling pathway plays a pivotal role in regulating cell growth, adhesion, and migration. Its aberrant activation is a key driver in many cancers.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK GPCR GPCR GPCR->Src Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation Inhibitor 4-Anilinopyridine- 3-carbonitrile Inhibitor Inhibitor->Src

Caption: Simplified Src kinase signaling pathway and the point of inhibition.

Experimental Protocols

General Workflow for the Synthesis of 4-Anilinopyridine-3-carbonitrile Src Inhibitors

The synthesis of the target kinase inhibitors from 4-halopyridine-3-carbonitrile is a straightforward process, primarily involving a palladium-catalyzed cross-coupling reaction.

Synthesis_Workflow Start 4-Halopyridine- 3-carbonitrile (Halo = I, Cl) Coupling Buchwald-Hartwig Amination Start->Coupling Aniline Substituted Aniline Aniline->Coupling Product 4-Anilinopyridine- 3-carbonitrile Inhibitor Coupling->Product Purification Purification (Chromatography) Product->Purification

Caption: General synthetic workflow for 4-anilinopyridine-3-carbonitrile inhibitors.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of 4-chloropyridine-3-carbonitrile. This can be adapted for this compound, likely with a reduction in reaction temperature and/or time.

Materials:

  • 4-Chloropyridine-3-carbonitrile (1.0 equiv)

  • Substituted aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 4-chloropyridine-3-carbonitrile (1.0 equiv), the desired substituted aniline (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (1.5 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration of the 4-chloropyridine-3-carbonitrile should be approximately 0.1-0.2 M.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100-120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-anilinopyridine-3-carbonitrile derivative.

In Vitro Src Kinase Inhibition Assay Protocol

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against Src kinase.

Materials:

  • Recombinant human Src kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, the peptide substrate, and the recombinant Src kinase.

  • Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its chloro-analog are valuable and versatile building blocks in the synthesis of kinase inhibitors. The straightforward access to a diverse range of 4-substituted pyridine-3-carbonitrile derivatives through robust cross-coupling methodologies like the Buchwald-Hartwig amination allows for the efficient exploration of chemical space and the optimization of kinase inhibitor properties. The presented protocols for the synthesis and evaluation of 4-anilinopyridine-3-carbonitrile based Src inhibitors provide a solid foundation for researchers in the field of drug discovery to develop novel and potent therapeutics.

Application Notes and Protocols: Functionalization of the Cyano Group in 4-Iodopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the cyano group in 4-iodopyridine-3-carbonitrile, a versatile building block in medicinal chemistry. The transformations outlined below yield key functional groups: a carboxamide/carboxylic acid, a primary amine, and a tetrazole, each of which can serve as a critical pharmacophore or a handle for further molecular elaboration in drug discovery programs.

Hydrolysis of the Cyano Group to 4-Iodopyridine-3-carboxamide and 4-Iodopyridine-3-carboxylic acid

The hydrolysis of the nitrile functionality in this compound can be controlled to yield either the corresponding carboxamide or the carboxylic acid, depending on the reaction conditions.[1][2][3] Acidic or basic conditions can be employed, with acidic hydrolysis often leading directly to the carboxylic acid, while basic hydrolysis typically affords the carboxylate salt, which is then acidified to produce the carboxylic acid.[1][2][3] Partial hydrolysis to the amide can be achieved under milder conditions.

Quantitative Data Summary

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
4-Iodopyridine-3-carboxamideH₂SO₄ (conc.)Water80-1001-2>85
4-Iodopyridine-3-carboxylic acidHCl (aq) or H₂SO₄ (aq)WaterReflux12-24>90
4-Iodopyridine-3-carboxylic acidNaOH (aq), then HCl (aq)WaterReflux12-24>90

Experimental Protocols

Protocol 1.1: Synthesis of 4-Iodopyridine-3-carboxamide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Carefully add concentrated sulfuric acid (5-10 eq) dropwise while cooling the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to 80-100°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-iodopyridine-3-carboxamide.

Protocol 1.2: Synthesis of 4-Iodopyridine-3-carboxylic acid (Acidic Hydrolysis)

  • In a round-bottom flask, suspend this compound (1.0 eq) in a 6M aqueous solution of hydrochloric or sulfuric acid.

  • Heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, adjust the pH to the isoelectric point to precipitate the carboxylic acid.

  • Wash the solid with cold water and dry under vacuum to yield 4-iodopyridine-3-carboxylic acid.

Reduction of the Cyano Group to (4-Iodopyridin-3-yl)methanamine

The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a basic center and a versatile synthetic handle. Strong reducing agents like lithium aluminum hydride (LAH) are commonly employed for this purpose.[4][5][6]

Quantitative Data Summary

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
(4-Iodopyridin-3-yl)methanamineLiAlH₄Anhydrous THF or Ether0 to Reflux4-1270-85

Experimental Protocol

Protocol 2.1: Synthesis of (4-Iodopyridin-3-yl)methanamine

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LAH) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF or ether and add it dropwise to the LAH suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and quench the excess LAH by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LAH in grams.[7]

  • Stir the resulting mixture at room temperature for 30 minutes, then filter the aluminum salts through a pad of celite.

  • Wash the filter cake with THF or ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield (4-iodopyridin-3-yl)methanamine. Further purification can be achieved by chromatography or distillation if necessary.

Conversion of the Cyano Group to a 3-(1H-Tetrazol-5-yl) Group

The conversion of a nitrile to a tetrazole is a common strategy in medicinal chemistry to introduce a metabolically stable acidic bioisostere for a carboxylic acid.[8] This transformation is typically achieved via a [3+2] cycloaddition reaction with an azide source, often catalyzed by a Lewis acid or an ammonium salt.[9][10][11][12]

Quantitative Data Summary

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
3-(1H-Tetrazol-5-yl)-4-iodopyridineNaN₃, NH₄ClDMF120-13018-2475-90
3-(1H-Tetrazol-5-yl)-4-iodopyridineNaN₃, ZnBr₂Water10012-18>90

Experimental Protocol

Protocol 3.1: Synthesis of 3-(1H-Tetrazol-5-yl)-4-iodopyridine

  • In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq) in N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120-130°C and stir for 18-24 hours.[9]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker of water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the tetrazole product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-(1H-tetrazol-5-yl)-4-iodopyridine.

Visualizations

Functionalization_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition [3+2] Cycloaddition start This compound amide 4-Iodopyridine-3-carboxamide start->amide H₂SO₄ (conc.) acid 4-Iodopyridine-3-carboxylic acid start->acid H⁺/H₂O or OH⁻ then H⁺, Reflux amine (4-Iodopyridin-3-yl)methanamine start->amine LiAlH₄ tetrazole 3-(1H-Tetrazol-5-yl)-4-iodopyridine start->tetrazole NaN₃, NH₄Cl amide->acid H⁺/H₂O, Reflux

Caption: Reaction pathways for the functionalization of this compound.

Experimental_Workflow_Reduction start Setup dry apparatus under N₂ reagents Add LAH suspension in anhydrous THF start->reagents addition Add this compound solution dropwise at 0°C reagents->addition reaction Warm to RT and reflux for 4-12h addition->reaction quench Cool to 0°C and quench with H₂O, NaOH(aq), H₂O reaction->quench filtration Filter through celite quench->filtration extraction Dry organic phase and remove solvent filtration->extraction product (4-Iodopyridin-3-yl)methanamine extraction->product

Caption: Workflow for the reduction of this compound to the primary amine.

References

Application Notes and Protocols for Regioselective Reactions of 4-Iodopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the regioselective functionalization of 4-iodopyridine-3-carbonitrile, a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile group and the reactivity of the carbon-iodine bond make this scaffold amenable to a variety of regioselective transformations, primarily centered at the C4 position. This document details protocols for key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C4 position of this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, enabling a range of cross-coupling reactions. These methods are fundamental for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl-pyridine-3-carbonitriles

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures. The reaction of this compound with various boronic acids or their esters proceeds with high regioselectivity at the C4 position.

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)100880-92
3Thiophen-2-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)DME851678-88
4Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)DMF/H₂O (4:1)1001275-85

Yields are based on analogous reactions with similar halopyridines and are representative.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the respective arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst and, if required, the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product This compound This compound Pd(0)L2 Pd(0)L₂ This compound->Pd(0)L2 Ar-B(OH)2 Arylboronic Acid Pd(II)_Complex Ar-Pd(II)-I(L)₂ Ar-B(OH)2->Pd(II)_Complex Oxidative_Addition Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-Ar'_Complex Ar-Pd(II)-Ar'(L)₂ Reductive_Elimination Reductive Elimination Coupled_Product 4-Arylpyridine- 3-carbonitrile Ar-Pd(II)-Ar'_Complex->Coupled_Product

Caption: Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Synthesis of 4-Alkynylpyridine-3-carbonitriles

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to valuable alkynylpyridine derivatives.[1]

Data Presentation: Representative Conditions and Yields for Sonogashira Coupling

EntryTerminal AlkynePd-Catalyst (mol%)Cu-Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60688-96
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF50890-98
31-HexynePd(OAc)₂ (2) / XPhos (4)CuI (3)Cs₂CO₃1,4-Dioxane801282-90
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)PiperidineAcetonitrile701075-85

Yields are based on analogous reactions with similar halopyridines and are representative.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in the specified solvent, add the base.

  • Catalyst Addition: Add the palladium catalyst and copper(I) iodide under an inert atmosphere.

  • Reaction: Stir the mixture at the indicated temperature.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by silica gel column chromatography.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalysts & Base cluster_process Process cluster_product Product This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Alkyne Terminal Alkyne Alkyne->Reaction_Mixture Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction_Mixture Cu_Cocatalyst Cu(I) Cocatalyst Cu_Cocatalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Coupled_Product 4-Alkynylpyridine- 3-carbonitrile Heating->Coupled_Product

Caption: Sonogashira Coupling Experimental Workflow
Buchwald-Hartwig Amination: Synthesis of 4-Aminopyridine-3-carbonitriles

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.[2][3]

Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene1001880-90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane1101675-85
3n-ButylaminePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.0)t-BuOH902470-80
4BenzylaminePd₂(dba)₃ (2)DavePhos (4)K₂CO₃ (2.0)Xylene1201278-88

Yields are based on analogous reactions with similar halopyridines and are representative.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the degassed solvent, followed by the amine (1.2-1.5 equiv) via syringe.

  • Reaction: Seal the tube and heat the mixture with stirring for the specified time and temperature.

  • Monitoring: Track the reaction's progress by LC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, activated by the electron-withdrawing nitrile group at C3, is susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position, where the iodide acts as a good leaving group.

Thiolation: Synthesis of 4-(Alkyl/Arylthio)pyridine-3-carbonitriles

The reaction with thiols provides a straightforward route to 4-thiopyridine derivatives.

Data Presentation: Representative Conditions and Yields for Thiolation

EntryThiolBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃ (2.0)DMF80485-95
21-HexanethiolNaH (1.2)THF60680-90
34-MethoxythiophenolCs₂CO₃ (2.0)DMSO100388-96
4Benzyl mercaptanEt₃N (1.5)Acetonitrile70875-85

Yields are based on analogous reactions with similar activated heteroaryl halides and are representative.

Experimental Protocol: Thiolation

  • Reaction Setup: To a solution of this compound (1.0 equiv) in the chosen solvent, add the thiol (1.1 equiv) and the base.

  • Reaction: Stir the mixture at the specified temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

SNAr_Pathway cluster_reactants Reactants cluster_mechanism SNAr Mechanism cluster_product Product Start This compound Attack Nucleophilic Attack Start->Attack Nucleophile Nucleophile (e.g., R-SH) Nucleophile->Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Elimination of Leaving Group (I⁻) Intermediate->Elimination Final_Product 4-Substituted-pyridine- 3-carbonitrile Elimination->Final_Product

Caption: General SNAr Pathway on this compound

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Iodopyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-iodopyridine-3-carbonitrile derivatives. This class of compounds holds significant potential in medicinal chemistry and drug development due to the versatile reactivity of the pyridine scaffold, further enhanced by the presence of iodo and cyano functionalities. The synthetic strategy outlined herein is designed for robustness and scalability, making it suitable for industrial applications.

Introduction

This compound and its derivatives are valuable building blocks in organic synthesis. The electron-withdrawing nature of the cyano group and the reactivity of the carbon-iodine bond towards cross-coupling reactions make these compounds versatile intermediates for the synthesis of a wide range of complex molecules with potential biological activities, including anticancer and antimicrobial properties.

This document outlines a robust three-stage synthetic approach for the large-scale production of this compound, commencing from readily available starting materials. The protocols have been developed with a focus on yield, purity, and operational safety, critical for industrial-scale manufacturing.

Synthetic Strategy Overview

The overall synthetic transformation is proposed to proceed via a three-step sequence:

  • Chlorination: Synthesis of a 4-chloropyridine precursor.

  • Cyanation: Introduction of a nitrile group at the 3-position of the pyridine ring via a palladium-catalyzed cyanation reaction.

  • Halogen Exchange: Conversion of the 4-chloro substituent to a 4-iodo group through a copper-catalyzed Finkelstein-type reaction.

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Cyanation cluster_2 Stage 3: Halogen Exchange Start Pyridine or 4-Hydroxypyridine Step1 Chlorination Start->Step1 SOCl2 or POCl3 Intermediate1 4-Chloropyridine Step1->Intermediate1 Step2 Palladium-Catalyzed Cyanation Intermediate1->Step2 Zn(CN)2, Pd(OAc)2 Intermediate2 4-Chloropyridine-3-carbonitrile Step2->Intermediate2 Step3 Copper-Catalyzed Finkelstein Reaction Intermediate2->Step3 NaI, CuI FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Scale-Up Synthesis of 4-Chloropyridine

This protocol describes the synthesis of 4-chloropyridine from pyridine.

Materials:

  • Pyridine

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • Sodium carbonate solution (aqueous)

  • Ice

Procedure:

  • In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge the organic solvent and pyridine.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride or phosphorus oxychloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to the reflux temperature of the solvent and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude 4-chloropyridine can be purified by vacuum distillation.

ParameterValueReference
Starting MaterialPyridine[1]
ReagentThionyl chloride[1]
SolventToluene[1]
Reaction Temp.Reflux[1]
Typical Yield60-70%[1]
Stage 2: Palladium-Catalyzed Cyanation of 4-Chloropyridine

This protocol details the introduction of the cyano group at the 3-position.

Materials:

  • 4-Chloropyridine

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., dppf)

  • Solvent (e.g., DMF, DMAc)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a reaction vessel for inert atmosphere conditions (flame-dried glassware, nitrogen/argon inlet).

  • To the vessel, add 4-chloropyridine, zinc cyanide, palladium(II) acetate, and the phosphine ligand.

  • Add the degassed solvent (DMF or DMAc) to the mixture.

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture through a pad of celite to remove insoluble palladium species.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-chloropyridine-3-carbonitrile can be purified by column chromatography or recrystallization.

ParameterValue
Substrate4-Chloropyridine
Cyanide SourceZinc cyanide (Zn(CN)₂)
CatalystPalladium(II) acetate (Pd(OAc)₂)
SolventN,N-Dimethylformamide (DMF)
Reaction Temp.130 °C
Typical Yield75-85%
Stage 3: Copper-Catalyzed Halogen Exchange (Finkelstein Reaction)

This protocol describes the final step to produce this compound.

Materials:

  • 4-Chloropyridine-3-carbonitrile

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine)

  • Solvent (e.g., Dioxane, DMF)

Procedure:

  • In a reaction vessel, combine 4-chloropyridine-3-carbonitrile, sodium iodide, copper(I) iodide, and the diamine ligand.

  • Add the solvent (e.g., dioxane) to the mixture.

  • Heat the reaction mixture to 110-130 °C and stir vigorously.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add aqueous ammonia solution and stir for 30 minutes.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization to yield the final product.[2][3]

ParameterValueReference
Substrate4-Chloropyridine-3-carbonitrile[2][3]
Iodide SourceSodium iodide (NaI)[2][3]
CatalystCopper(I) iodide (CuI)[2][3]
SolventDioxane[2][3]
Reaction Temp.110 °C[2][3]
Typical Yield80-90%[2][3]

Potential Biological Activity and Signaling Pathway

While the specific biological targets of this compound are not extensively documented, pyridine derivatives are known to exhibit a wide range of pharmacological activities. Many substituted pyridines act as inhibitors of various kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer. A hypothetical mechanism of action for a drug candidate based on this scaffold could involve the inhibition of a critical signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Drug This compound Derivative (Hypothetical Inhibitor) Drug->PI3K Inhibition

Caption: Conceptual PI3K/AKT/mTOR signaling pathway inhibition.

Safety and Handling

  • Chlorinating agents (SOCl₂, POCl₃) are corrosive and react violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Cyanides (e.g., Zn(CN)₂) are highly toxic. Handle with extreme caution in a designated area. Have a cyanide antidote kit readily available. All waste must be quenched and disposed of according to institutional safety guidelines.

  • Palladium and Copper catalysts should be handled in a fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The synthetic route detailed in these application notes provides a scalable and robust method for the production of this compound derivatives. The protocols are designed to be adaptable to various substituted precursors, allowing for the generation of a library of compounds for drug discovery and development programs. The potential for these derivatives to interact with key biological pathways, such as kinase signaling cascades, underscores their importance as scaffolds for novel therapeutics. Proper adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis on a large scale.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Iodopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 4-Iodopyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Low yields in the Suzuki coupling of this compound can stem from several factors. Common issues include inefficient catalyst activity, suboptimal base or solvent selection, degradation of the boronic acid or ester, and the presence of oxygen which can deactivate the palladium catalyst.[1][2] Side reactions such as protodeboronation (replacement of the boron group with a hydrogen) and homo-coupling of the boronic acid can also consume starting material and reduce the yield of the desired product.[3]

Q2: What are the most critical parameters to optimize for this reaction?

The most critical parameters for a successful Suzuki coupling are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[4] Ensuring an inert atmosphere by thoroughly degassing the reaction mixture is also crucial to prevent catalyst oxidation.[2][5]

Q3: How do I choose the right palladium catalyst and ligand?

For coupling with an iodo-heterocycle like this compound, a variety of palladium catalysts can be effective. A good starting point is a common palladium(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4] Alternatively, using a palladium(II) source such as Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand often gives excellent results.[4] For challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction efficiency.[4][6]

Q4: Which base and solvent system should I use?

A common and effective approach is to use an aqueous mixture of an organic solvent with an inorganic base.[4]

  • Bases: Carbonates such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), or phosphates like potassium phosphate (K₃PO₄) are frequently used.[4][7] The choice of base can significantly impact the reaction rate and yield.[7][8]

  • Solvents: Ethereal solvents like 1,4-dioxane or 1,2-dimethoxyethane (DME) in a mixture with water (e.g., 4:1 or 3:1 ratio) are standard choices.[4] Toluene with water is another viable option.[4] The water is essential for dissolving the inorganic base.

Q5: What are common side reactions and how can I minimize them?

The primary side reactions are protodeboronation and homo-coupling of the boronic acid.

  • Protodeboronation: This is often promoted by high temperatures and certain bases.[3] Using fresh, high-purity boronic acid and carefully optimized, milder reaction conditions can help.

  • Homo-coupling: This can be minimized by ensuring an efficient cross-coupling reaction, for instance, by adding the this compound in a slight excess.[3]

Q6: Can microwave heating improve my reaction?

Yes, microwave irradiation can be a very effective technique to improve yields and drastically reduce reaction times, sometimes to as little as 5-15 minutes.[3][4] It can also be beneficial for reactions that are sluggish at conventional heating temperatures.

Troubleshooting Guide

Problem: Low to No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Use a fresh batch of palladium catalyst. Pd(PPh₃)₄ can degrade upon exposure to air.[9] 2. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Degas the solvent and reaction mixture thoroughly before adding the catalyst.[2][5] 3. Screen alternative catalysts and ligands. Consider using a more robust pre-catalyst like an XPhos or SPhos G2/G3 palladacycle.[4]
Suboptimal Base 1. The base is crucial for activating the boronic acid.[10] Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][7] 2. Ensure the base is finely powdered and dry. 3. Use an adequate amount of base, typically 2-3 equivalents.[1]
Incorrect Solvent System 1. The solvent mixture must facilitate the dissolution of both the organic substrates and the inorganic base.[4] 2. Try different solvent systems, such as 1,4-dioxane/water, DME/water, or toluene/water.[4][11] The ratio of organic solvent to water can also be optimized (e.g., 3:1 to 4:1).[4]
Low Reaction Temperature 1. While the C-I bond is reactive, some reactions require sufficient thermal energy.[5] Gradually increase the reaction temperature, for example, from 80°C to 100°C.[5] 2. Consider using microwave irradiation to achieve higher temperatures and faster reaction times.[4]
Degradation of Boronic Acid/Ester 1. Use fresh, high-purity boronic acid or ester. Boronic acids can dehydrate to form unreactive anhydrides or undergo protodeboronation.[3] 2. Use a slight excess (1.1-1.5 equivalents) of the boronic acid derivative.
Problem: Presence of Significant Byproducts
Observed Byproduct Possible Cause Troubleshooting Steps
Deborylated Starting Material (Protodeboronation) High reaction temperature or prolonged reaction time.[3]1. Lower the reaction temperature. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 3. Screen different bases; sometimes a weaker base can mitigate this issue.
Homo-coupled Boronic Acid Inefficient transmetalation or slow oxidative addition.[3]1. Ensure the catalyst is active and the conditions are optimal for fast cross-coupling. 2. Try adding the this compound in a slight excess (e.g., 1.05 equivalents).[3]
Dehalogenated Starting Material (4-cyanopyridine) Catalyst-mediated hydrodehalogenation.1. Ensure a high-quality boronic acid is used to favor the cross-coupling pathway. 2. Screen different ligands or catalyst systems.

Data Summary Tables

Table 1: Recommended Starting Conditions for Catalyst and Base Screening

Catalyst (mol%)Ligand (if applicable)Base (equivalents)Solvent System (v/v)Temperature (°C)
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90
Pd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (2.0)Toluene/H₂O (10:1)100
XPhos Pd G2 (2-5%)-Cs₂CO₃ (1.5)DME/H₂O (3:1)90

Data compiled from general Suzuki coupling literature for illustrative purposes. Yields are highly dependent on the specific boronic acid used.[4][7]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound
  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to four times to ensure an oxygen-free environment.[2][5]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[5]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Workup: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Microwave-Assisted Suzuki Coupling Protocol
  • Vial Preparation: To a microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), the base (e.g., Cs₂CO₃, 2.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[4]

  • Solvent Addition: Add the solvent system (e.g., DME/H₂O, 3:1) to the vial.[4]

  • Degassing: Purge the vial with nitrogen or argon for 5-10 minutes.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 90-120 °C) for the specified time (e.g., 5-15 minutes).[4]

  • Workup and Purification: After cooling, work up and purify the product as described in the general protocol.

Visual Guides

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)2 + Base) Pd(II)_Complex->Transmetalation Pd(II)_Diorgano R-Pd(II)-R' Complex Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (R-R') Product Coupled Product Reductive_Elimination->Product R'-B(OR)2 Boronic Acid/Ester R'-B(OR)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation R-X R-X R-X->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Yield start Low Yield Issue check_inert Is the reaction under a strict inert atmosphere? start->check_inert degas Degas solvents and use Schlenk technique. check_inert->degas No check_catalyst Is the catalyst active? check_inert->check_catalyst Yes degas->check_catalyst new_catalyst Use fresh catalyst. Screen different ligands (e.g., SPhos, XPhos). check_catalyst->new_catalyst No check_base Is the base optimal? check_catalyst->check_base Yes new_catalyst->check_base screen_base Screen bases: K2CO3, Cs2CO3, K3PO4. check_base->screen_base No check_solvent Is the solvent system correct? check_base->check_solvent Yes screen_base->check_solvent screen_solvent Try Dioxane/H2O, DME/H2O, or Toluene/H2O. check_solvent->screen_solvent No check_temp Is the temperature sufficient? check_solvent->check_temp Yes screen_solvent->check_temp increase_temp Increase temperature or use microwave heating. check_temp->increase_temp No success Yield Improved check_temp->success Yes increase_temp->success

Caption: Troubleshooting flowchart for improving low reaction yield.

References

Technical Support Center: Synthesis of 4-Iodopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-Iodopyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through a Sandmeyer reaction, starting from 4-aminopyridine-3-carbonitrile. This involves the diazotization of the amino group followed by the introduction of iodine using an iodide salt.[1][2]

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include hydrolysis of the nitrile group to form 4-iodopyridine-3-carboxamide and subsequently 4-iodopyridine-3-carboxylic acid, formation of 4-hydroxypyridine-3-carbonitrile as a byproduct of the Sandmeyer reaction, and potential dehalogenation of the final product.[3] In direct iodination approaches, di-iodination of the pyridine ring is a possible side reaction.[4]

Q3: How can I minimize the formation of the hydrolyzed amide byproduct?

A3: To reduce hydrolysis, it is crucial to maintain anhydrous or near-anhydrous conditions, especially during workup and purification. Using aprotic solvents and avoiding prolonged exposure to acidic or basic aqueous solutions can mitigate this side reaction.

Q4: My final product is a brownish color. What is the likely impurity?

A4: The brown discoloration is often due to the presence of residual iodine or the formation of colored byproducts from the decomposition of the diazonium salt intermediate. Washing the crude product with a sodium thiosulfate solution can help remove excess iodine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite.
Premature decomposition of the diazonium salt.Keep the diazonium salt solution cold and use it immediately in the subsequent iodination step.
Inefficient iodination.Use a fresh source of potassium iodide or another iodide salt. Ensure adequate mixing during the addition of the diazonium salt to the iodide solution.
Presence of 4-Hydroxypyridine-3-carbonitrile Impurity Reaction of the diazonium salt with water.[1]Minimize the amount of water present in the reaction. Add the diazonium salt to the iodide solution rather than the reverse.
Presence of 4-Iodopyridine-3-carboxamide Impurity Hydrolysis of the nitrile group during acidic workup or purification.Neutralize the reaction mixture promptly and carefully after the reaction is complete. Use non-aqueous conditions for purification where possible, such as chromatography with anhydrous solvents.
Product Decomposes During Purification Thermal instability.Avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.
Light sensitivity.Protect the product from light during purification and storage.
Formation of a Tar-like Substance Uncontrolled decomposition of the diazonium salt.Maintain strict temperature control throughout the diazotization and Sandmeyer reaction. Ensure efficient stirring to prevent localized overheating.

Experimental Protocols

Key Experiment: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline based on established Sandmeyer reactions.[5] Optimization may be required for specific laboratory conditions.

Materials:

  • 4-aminopyridine-3-carbonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-aminopyridine-3-carbonitrile in an aqueous solution of HCl or H₂SO₄.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the stirred suspension of the amine, maintaining the temperature between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in deionized water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a solution of sodium thiosulfate to quench any remaining iodine.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence stops.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_Pathway Start 4-Aminopyridine-3-carbonitrile Diazonium Diazonium Salt Intermediate Start->Diazonium  NaNO₂, H⁺ (Diazotization)   Product This compound Diazonium->Product  KI (Iodination)   Side1 4-Hydroxypyridine-3-carbonitrile Diazonium->Side1  H₂O   Side2 4-Iodopyridine-3-carboxamide Product->Side2  H₂O, H⁺/OH⁻ (Hydrolysis)   Side4 Pyridine-3-carbonitrile (Dehalogenation) Product->Side4  Reducing agents/catalyst (Dehalogenation)   Side3 4-Iodopyridine-3-carboxylic Acid Side2->Side3  H₂O, H⁺/OH⁻ (Hydrolysis)  

References

Technical Support Center: Purification of 4-Iodopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-Iodopyridine-3-carbonitrile from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound reaction mixtures?

A1: Common impurities can include unreacted starting materials, isomeric byproducts, and reagents from the reaction. Depending on the synthetic route, you may encounter starting amines or residual iodinating agents. Over-iodination could potentially lead to di-iodinated species, though this is less common.[1]

Q2: My purified product has a yellowish or brownish color. What is the likely cause and how can I remove it?

A2: A persistent color often indicates the presence of trace amounts of residual iodine. This can typically be removed during the aqueous work-up by washing the organic layer with a 10% aqueous solution of sodium thiosulfate until the color disappears.[2] If the color persists after chromatography or crystallization, a charcoal treatment during recrystallization may be effective.[2]

Q3: I am losing a significant amount of product during the aqueous extraction (work-up). What can I do to minimize this loss?

A3: Product loss into the aqueous layer can occur if the pyridine nitrogen becomes protonated. Ensure that the pH of the aqueous layer is neutral or slightly basic (pH 7-8) before and during extraction.[1][2] Using a saturated brine solution for the final wash can also help to decrease the solubility of the organic product in the aqueous phase, driving more of it into the organic layer.[1]

Q4: My compound is not crystallizing upon cooling, even in an ice bath. What steps can I take to induce crystallization?

A4: This situation, known as supersaturation, is a common issue. Crystallization can often be induced by scratching the inside of the flask at the surface of the solution with a glass rod.[3][4] This action creates microscopic scratches on the glass that provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of pure this compound can initiate the crystallization process.[3][4]

Q5: My compound "oils out" during recrystallization instead of forming solid crystals. How can I fix this?

A5: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often due to rapid cooling or a high concentration of impurities.[1][4] To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Allowing the flask to cool to room temperature on a surface that does not conduct heat well (like a cork ring or folded towel) before moving it to an ice bath is crucial.[5][6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

TroubleshootingGuide Troubleshooting Common Purification Issues start Problem Encountered low_purity Low Purity/ Multiple Spots on TLC start->low_purity low_yield Low or No Yield start->low_yield oiling_out Product 'Oils Out' During Recrystallization start->oiling_out no_crystals No Crystallization Occurs start->no_crystals cause_coelution Cause: Co-elution of Impurities in Chromatography low_purity->cause_coelution cause_unstable Cause: Compound is Unstable on Silica Gel low_purity->cause_unstable low_yield->cause_unstable cause_workup Cause: Product Loss During Work-up low_yield->cause_workup cause_impurities Cause: High Impurity Level or Rapid Cooling oiling_out->cause_impurities cause_supersat Cause: Supersaturated Solution no_crystals->cause_supersat sol_gradient Solution: Optimize Solvent Gradient (e.g., shallow gradient) cause_coelution->sol_gradient sol_deactivate Solution: Deactivate Silica with Et3N or Use Alumina cause_unstable->sol_deactivate sol_ph Solution: Adjust Aqueous pH to 7-8; Use Brine Wash cause_workup->sol_ph sol_cool Solution: Re-dissolve, Add More Solvent, Cool Slowly cause_impurities->sol_cool sol_induce Solution: Induce Crystallization (Scratch Flask or Seed) cause_supersat->sol_induce PurificationWorkflow General Purification Workflow for this compound crude_mixture Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washes) crude_mixture->workup crude_product Crude Solid (Post-Evaporation) workup->crude_product choice Purification Method crude_product->choice chromatography Column Chromatography choice->chromatography High impurity load or close-running spots recrystallization Recrystallization choice->recrystallization Moderate to high purity crude pure_fractions Combine Pure Fractions chromatography->pure_fractions collect_crystals Collect Crystals (Vacuum Filtration) recrystallization->collect_crystals evaporate Solvent Evaporation pure_fractions->evaporate dry_crystals Dry Crystals collect_crystals->dry_crystals final_product Purified This compound evaporate->final_product dry_crystals->final_product analysis Purity Analysis (NMR, LC-MS, MP) final_product->analysis

References

Technical Support Center: Cross-Coupling with 4-Iodopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for cross-coupling reactions involving 4-iodopyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is most effective for Suzuki-Miyaura coupling with this compound?

A1: For Suzuki-Miyaura couplings, both Palladium(0) catalysts and Palladium(II) pre-catalysts with appropriate ligands are effective.[1] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often successful catalyst.[1][2] Alternatively, a combination of a Pd(II) source like palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can significantly enhance reaction efficiency, particularly for challenging substrates.[1]

Q2: What are the key reaction parameters to consider for a successful Suzuki coupling with an iodopyridine substrate?

A2: The success of a Suzuki coupling with iodopyridines is highly dependent on the careful selection of the catalyst, base, and solvent system.[1] The reactivity of the carbon-iodine bond is high, making it a good substrate for oxidative addition to the palladium(0) catalyst.[1] Key parameters include catalyst loading (typically 2-5 mol%), the choice of base (e.g., Cs₂CO₃, K₃PO₄), and a degassed solvent system (e.g., dioxane/water).[1][2]

Q3: Can I perform other cross-coupling reactions with this compound?

A3: Yes, besides Suzuki-Miyaura, other common cross-coupling reactions like Sonogashira, Heck, and Buchwald-Hartwig amination can be performed.[3] The choice of catalyst and reaction conditions will vary depending on the specific reaction. For instance, Sonogashira coupling typically employs a palladium catalyst with a copper(I) co-catalyst.[4]

Q4: Why is my reaction yield low when using this compound?

A4: Low yields can be attributed to several factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. The electron-withdrawing nitrile group can also influence the reactivity of the substrate. Ensuring an inert atmosphere to prevent catalyst oxidation and screening different bases and solvents are crucial troubleshooting steps.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst system for the electron-deficient substrate.Switch to a more active catalyst system, such as a Pd(II) pre-catalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[1][5] Increase catalyst loading to 3-5 mol%.[2]
Ineffective base for transmetalation.Screen different inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][2]
Poor solubility of reactants.Try alternative solvent systems like DMF/water or toluene/water.[2] Ensure the reaction mixture is homogenous.
Deactivation of the catalyst by oxygen.Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2][5]
Formation of Side Products (e.g., Homocoupling) Presence of oxygen in the reaction mixture.Improve degassing procedures for solvents and ensure a leak-proof reaction setup under an inert gas.[6]
Catalyst promoting side reactions.Try a different ligand or catalyst system. Sometimes lowering the reaction temperature can reduce the rate of side reactions.
Protodeboronation (in Suzuki Coupling) Cleavage of the C-B bond of the boronic acid by a proton source.Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) for increased stability.[5]

Catalyst and Condition Selection for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids, which can be adapted for this compound.

Catalyst System Base Solvent Temp (°C) Typical Time (h) Expected Yield (%)
Pd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)80-904-1285-95[2]
PdCl₂(dppf) (3 mol%)Cs₂CO₃ (2 equiv)Toluene/H₂O (4:1)90-1006-1680-90[2]
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O801>95 (for similar substrates)[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[2]

  • Base (e.g., K₂CO₃, 2.0 equiv)[2]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[2]

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[2]

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Under a positive flow of the inert gas, add the palladium catalyst to the flask.[2]

  • Add the degassed solvent mixture to the reaction flask via syringe.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Reaction Planning cluster_catalyst Catalyst & Ligand Choice cluster_conditions Reaction Conditions cluster_execution Execution & Troubleshooting cluster_outcome Outcome Start Define Coupling Partners: This compound + Boronic Acid/Amine/Alkyne Catalyst Select Pd Source: Pd(0) e.g., Pd(PPh3)4 Pd(II) e.g., Pd(OAc)2 Start->Catalyst Ligand Choose Ligand (if using Pd(II)): Bulky, electron-rich phosphines (e.g., SPhos, XPhos) Catalyst->Ligand If needed Base Select Base: K2CO3, Cs2CO3, K3PO4 Catalyst->Base Ligand->Base Solvent Select Solvent: Dioxane/H2O, Toluene/H2O, DMF Base->Solvent Reaction Run Reaction under Inert Atmosphere Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Troubleshoot Troubleshoot: Low yield? Side products? Monitor->Troubleshoot Troubleshoot->Catalyst Re-optimize Workup Workup & Purification Troubleshoot->Workup Reaction Complete Product Desired Coupled Product Workup->Product

Caption: Experimental workflow for catalyst selection.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-I ArPd(II)(I)L2 Ar-Pd(II)(I)L2 (Ar = Pyridyl) Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation + R-B(OR)2 + Base ArPd(II)(R)L2 Ar-Pd(II)-R-L2 Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Managing 4-Iodopyridine-3-carbonitrile Solubility in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the potential poor solubility of 4-Iodopyridine-3-carbonitrile during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule due to the presence of the electron-withdrawing cyano group and the nitrogen atom in the pyridine ring.[1][2][3] Its solubility is influenced by these polar functional groups.[4] Generally, it is expected to be more soluble in polar aprotic solvents and some polar protic solvents, while exhibiting lower solubility in non-polar solvents.[3]

Q2: I am observing poor solubility of this compound in my reaction. What are the initial troubleshooting steps?

A2: If you encounter poor solubility, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF, DMSO, NMP, or dioxane are often good starting points for reactions involving pyridine derivatives.[5][6]

  • Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of the starting material. However, be mindful of the thermal stability of your reactants and catalysts.[7]

  • Co-solvent System: Employing a mixture of solvents can enhance solubility. For instance, in Suzuki reactions, a common system is a mixture of an organic solvent like dioxane or THF with water.[5][8][9]

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.

Q3: Which solvents are recommended for cross-coupling reactions with this compound?

A3: For common cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, several solvent systems are effective. The choice of solvent can depend on the specific reaction, catalyst, and base used.[10]

  • Suzuki-Miyaura Coupling: Ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF, DMAc) are frequently used.[5] Often, a small amount of water is added to facilitate the reaction.[5][8]

  • Sonogashira Coupling: Amine bases like triethylamine or diethylamine can often serve as both the base and the solvent.[6] Co-solvents such as THF, DMF, or NMP can be used if the starting material is not sufficiently soluble in the amine base alone.[6][11][12]

Troubleshooting Guide

Issue: this compound fails to dissolve completely, even with heating.

Possible Cause Suggested Solution
Inappropriate Solvent Consult the solvent miscibility and polarity charts. Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP.[6][13][14]
Insufficient Solvent Volume Increase the solvent volume to reduce the concentration of the reactants. Be aware that this may slow down the reaction rate.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for any signs of decomposition of starting materials or catalyst.[7]
Co-solvent Needed Introduce a co-solvent. For example, in a predominantly non-polar solvent like toluene, adding a small amount of a polar aprotic solvent like DMF can aid solubility.

Issue: The reaction is sluggish or incomplete, likely due to poor solubility.

Possible Cause Suggested Solution
Mass Transfer Limitation Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved components of the reaction.
Catalyst Poisoning Impurities in the solvent or reagents can inactivate the catalyst. Use high-purity, anhydrous, and degassed solvents.[7]
Suboptimal Solvent System Screen a variety of solvents or co-solvent systems to find the optimal conditions for both solubility and reactivity.[10]

Data Presentation

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Based on the principle of "like dissolves like" and the polar nature of the molecule, the following table provides a qualitative prediction of solubility.

Solvent Solvent Type Predicted Solubility Rationale
Dimethylformamide (DMF)Polar AproticHighThe high polarity of DMF is well-suited to dissolve the polar this compound.[3]
Dimethyl Sulfoxide (DMSO)Polar AproticHighSimilar to DMF, DMSO is a highly polar solvent capable of dissolving many polar organic compounds.[3]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighNMP is another effective polar aprotic solvent for organometallic reactions.[6]
Tetrahydrofuran (THF)Polar Aprotic (Ethereal)ModerateTHF is a versatile solvent for many organic reactions, though its polarity is less than that of DMF or DMSO.[5]
1,4-DioxanePolar Aprotic (Ethereal)ModerateCommonly used in Suzuki couplings, often with water as a co-solvent.[5][9]
AcetonitrilePolar AproticModerateThe nitrile group in acetonitrile can interact favorably with the cyano group of the solute.[3]
TolueneNon-polar AromaticLow to ModerateOften used in Suzuki reactions, but may require heating or a co-solvent to dissolve polar substrates.[5]
HexaneNon-polar AliphaticLowAs a non-polar solvent, hexane is unlikely to be a good solvent for the polar this compound.[3]
WaterPolar ProticLowWhile polar, the organic nature of the pyridine ring and the iodine atom may limit solubility in water alone.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction Addressing Solubility

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with specific considerations for managing solubility.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)[9]

  • Anhydrous and degassed solvents for troubleshooting (e.g., DMF, NMP)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water) via syringe.

  • Initial Solubility Check: Stir the mixture at room temperature and observe the solubility. If the starting material is not fully dissolved, proceed to the troubleshooting steps below.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Solubility Troubleshooting within the Protocol:

  • If the starting material is poorly soluble at room temperature in the initial solvent system, gently heat the mixture before adding the catalyst to see if it dissolves.

  • If heating does not suffice, consider adding a small amount of a more polar co-solvent like DMF or NMP. Ensure this co-solvent is compatible with your catalyst and reaction conditions.

  • Alternatively, consider switching the primary solvent to DMF or NMP, which may allow the reaction to proceed at a lower temperature due to better solubility.

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Solubility of this compound start Reaction mixture shows poor solubility check_solvent Is the solvent appropriate? (e.g., polar aprotic) start->check_solvent increase_temp Increase reaction temperature moderately check_solvent->increase_temp Yes change_solvent Switch to a more potent polar aprotic solvent (e.g., DMF, DMSO) check_solvent->change_solvent No use_cosolvent Add a polar aprotic co-solvent (e.g., DMF, NMP) increase_temp->use_cosolvent Still insoluble check_agitation Is agitation vigorous? increase_temp->check_agitation use_cosolvent->check_agitation change_solvent->check_agitation increase_agitation Increase stirring speed check_agitation->increase_agitation No success Solubility and reaction proceed check_agitation->success Yes increase_agitation->success

Caption: A workflow for troubleshooting poor solubility.

SolventSolubilityRelationship Solvent Properties and Solubility solute This compound (Polar Molecule) polar_aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) solute->polar_aprotic polar_protic Polar Protic Solvents (e.g., Ethanol, Water) solute->polar_protic nonpolar Non-polar Solvents (e.g., Hexane, Toluene) solute->nonpolar high_sol High Solubility polar_aprotic->high_sol 'Like dissolves like' mod_sol Moderate to Low Solubility polar_protic->mod_sol H-bonding interactions low_sol Low Solubility nonpolar->low_sol Mismatched polarity

References

preventing deiodination of 4-Iodopyridine-3-carbonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Iodopyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for preventing deiodination during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem?

A1: Deiodination, a specific form of dehalogenation, is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom. This leads to the formation of pyridine-3-carbonitrile as a significant byproduct, which reduces the yield of the desired coupled product and complicates purification.

Q2: Which reactions are most prone to deiodination with this compound?

A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to deiodination. These include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The electron-deficient nature of the pyridine ring, further influenced by the nitrile group, can affect the stability of the C-I bond under certain catalytic conditions.

Q3: What are the primary factors that influence deiodination?

A3: The extent of deiodination is influenced by several key reaction parameters:

  • Catalyst and Ligand: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. Bulky, electron-rich ligands generally favor the desired cross-coupling over deiodination.

  • Base: The strength and type of base can significantly impact the reaction outcome.

  • Solvent: The solvent can act as a hydride source, promoting deiodination. Aprotic solvents are generally preferred.

  • Temperature: Higher reaction temperatures can accelerate the rate of deiodination.

  • Additives: In some cases, specific additives can help suppress this side reaction.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during cross-coupling reactions with this compound.

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling

Symptom: Low yield of the desired biaryl product with a significant amount of pyridine-3-carbonitrile byproduct detected by LC-MS or NMR.

Troubleshooting Workflow:

start High Deiodination in Suzuki Coupling ligand Evaluate Ligand - Current: PPh₃, etc. - Suggestion: Bulky, electron-rich ligands start->ligand Step 1 base Assess Base - Current: Strong bases (e.g., NaOtBu) - Suggestion: Weaker inorganic bases ligand->base Step 2 solvent Check Solvent - Current: Protic or coordinating solvents - Suggestion: Aprotic, non-polar solvents base->solvent Step 3 temp Review Temperature - Current: High temperature (>100 °C) - Suggestion: Lower temperature solvent->temp Step 4 solution Optimized Conditions: - Ligand: XPhos, SPhos, or dppf - Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ - Solvent: Toluene, Dioxane, or THF - Temperature: 80-90 °C temp->solution Outcome

Caption: Troubleshooting flowchart for Suzuki coupling.

Quantitative Data Summary: Suzuki Coupling

ParameterCondition to AvoidRecommended ConditionExpected Outcome
Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos, dppf)[1]Increased rate of reductive elimination, minimizing deiodination.
Base Strong alkoxides (e.g., NaOtBu)Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1]Reduced generation of palladium-hydride species.
Solvent Protic solvents (e.g., alcohols), DMFAprotic solvents (e.g., Toluene, Dioxane, THF)[1]Minimized hydride donation from the solvent.
Temperature > 100 °C80-90 °CSlower rate of deiodination relative to coupling.
Issue 2: Prevalent Deiodination in Buchwald-Hartwig Amination

Symptom: Formation of pyridine-3-carbonitrile alongside the desired amino-pyridine product.

Troubleshooting Workflow:

start High Deiodination in Buchwald-Hartwig Amination ligand Ligand Selection - Suggestion: Bulky biaryl phosphine ligands start->ligand Step 1 base Base Optimization - Current: Strong, potentially nucleophilic bases - Suggestion: Non-nucleophilic strong bases ligand->base Step 2 solvent Solvent Choice - Suggestion: Aprotic solvents base->solvent Step 3 temp Temperature Control - Suggestion: Lowest effective temperature solvent->temp Step 4 solution Optimized Conditions: - Ligand: Xantphos, DavePhos, XPhos - Base: NaOtBu, LHMDS, K₃PO₄ - Solvent: Toluene, Dioxane - Temperature: 90-120 °C temp->solution Outcome start Deiodination & Homocoupling in Sonogashira atmosphere Atmosphere Control - Issue: Presence of Oxygen - Suggestion: Rigorous inert atmosphere start->atmosphere Step 1 solvent Solvent Selection - Issue: Alcohol solvents can be hydride sources - Suggestion: Aprotic solvents atmosphere->solvent Step 2 base Base Choice - Suggestion: Amine bases like Et₃N or DIPEA solvent->base Step 3 catalyst Catalyst System - Suggestion: Standard Pd/Cu or copper-free conditions base->catalyst Step 4 solution Optimized Conditions: - Atmosphere: Argon or Nitrogen - Solvent: THF, DMF - Base: Et₃N, DIPEA - Catalyst: Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI catalyst->solution Outcome

References

Technical Support Center: Optimization of Reaction Temperature for 4-Iodopyridine-3-carbonitrile Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature in cross-coupling reactions involving 4-Iodopyridine-3-carbonitrile.

General FAQs for Temperature Optimization

Q1: Why is reaction temperature such a critical parameter for this compound couplings?

Reaction temperature is a crucial parameter that directly influences reaction rate, catalyst stability, and the prevalence of side reactions. The carbon-iodine bond in this compound is relatively reactive, but achieving optimal conversion without degrading the starting material, product, or catalyst requires careful temperature control.[1][2] Higher temperatures can accelerate the desired reaction but may also increase the rate of undesirable side reactions like deiodination or catalyst decomposition.[1][2]

Q2: What are the common signs of a sub-optimal reaction temperature?

  • Too Low: The reaction may be sluggish or stall completely, resulting in low conversion of the starting material.

  • Too High: You may observe the formation of significant byproducts, particularly the deiodinated starting material (pyridine-3-carbonitrile).[1] Darkening of the reaction mixture, often to black, can indicate the precipitation of palladium black, a sign of catalyst decomposition which can be exacerbated by excessive heat.[2][3] Substrate or product degradation may also occur.

Q3: How should I approach optimizing the temperature for a new coupling reaction with this compound?

A systematic approach is recommended. Start with milder conditions reported for similar substrates. For instance, Sonogashira couplings can often be initiated at room temperature or with gentle heating (40-65 °C), while Buchwald-Hartwig aminations typically require higher temperatures (80-120 °C).[4][5][6] Monitor the reaction's progress by TLC or LC-MS. If the reaction is slow or incomplete, incrementally increase the temperature. If side products are observed, attempt the reaction at a lower temperature.[1]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Q: My Suzuki reaction has a low yield, and a significant amount of deiodinated starting material (pyridine-3-carbonitrile) is present.

A: This strongly suggests the reaction temperature is too high. Deiodination, or hydrodehalogenation, is a common side reaction with iodo-heterocycles that competes with the desired coupling pathway.[1]

  • Solution: Decrease the reaction temperature. While this may slow the reaction rate, it can disproportionately reduce the rate of deiodination, improving the overall yield of the desired product.[1] Consider screening different bases, as stronger bases can sometimes promote this side reaction.[1]

Q: The reaction is very slow or has stalled at room temperature.

A: While some highly active catalyst systems can facilitate Suzuki couplings at room temperature, the reaction often requires thermal energy.[7][8]

  • Solution: Gently heat the reaction mixture. A typical starting point for conventional heating is in the 80-100 °C range.[9][10][11] Microwave irradiation can also be an effective method to reduce reaction times, often at temperatures around 120 °C.[10]

Sonogashira Coupling

Q: My reaction is sluggish and gives a low yield, even with heating.

A: If increasing the temperature isn't improving the yield, other factors may be at play.

  • Solution: First, ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere (argon or nitrogen).[2][4] Oxygen can cause catalyst decomposition and promote the unwanted homocoupling of the alkyne (Glaser coupling).[2][4] If conditions are optimal, a modest increase in temperature (e.g., from 40 °C to 65 °C) may be beneficial.[4] Also, verify the activity of the palladium catalyst and the copper(I) co-catalyst, as they can degrade over time.[2][3]

Q: I am observing significant formation of the alkyne homocoupling (Glaser) byproduct.

A: This side reaction is primarily promoted by oxygen and high concentrations of the copper co-catalyst.[2][4]

  • Solution: Rigorously degas all solvents and maintain a positive pressure of inert gas. Reduce the loading of the copper(I) co-catalyst to the minimum effective amount.[2] Running the reaction at a lower temperature can also help minimize this side reaction.[2]

Buchwald-Hartwig Amination

Q: My reaction shows incomplete conversion of the this compound, even at 100-120 °C.

A: Buchwald-Hartwig aminations can be sensitive to the choice of ligand and base, which work in concert with temperature.

  • Solution: Before increasing the temperature further, which could risk degradation, consider changing the reaction parameters. Aryl iodides can sometimes have an inhibitory effect on the catalyst.[6][12] Switching to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate the rate of reductive elimination.[1] Ensure a sufficiently strong base (e.g., NaOtBu, KOtBu) is being used, as this is often critical for the catalytic cycle.[5][6]

Data Presentation: Typical Temperature Ranges

The following tables summarize typical starting conditions for optimizing couplings with this compound, based on literature for analogous substrates. Note: These are starting points and will likely require optimization.

Table 1: Suzuki-Miyaura Coupling - Illustrative Conditions

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemperature (°C)Notes
Phenylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃ (2)Dioxane/Water (4:1)80 - 100A standard starting point for many arylboronic acids.[9][10]
3-Thienylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)DMF80Cesium carbonate is often effective for heteroaryl couplings.[10]
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5-6)Na₂CO₃ (2M aq.)Dioxane120 (Microwave)Microwave heating can significantly shorten reaction times.[10]

Table 2: Sonogashira Coupling - Illustrative Conditions

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemperature (°C)Notes
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2-3)THF25 - 50Many simple alkynes react at or near room temperature.[2][4]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N (2-3)DMF40 - 65Higher temperatures may be needed for less reactive partners.[4]
2-Methylbut-3-yn-2-olPd(PPh₃)₄ (5)CuI (10)Et₃N (2)THF/DMF60Ensure strict anaerobic conditions to prevent Glaser coupling.[2][4]

Table 3: Buchwald-Hartwig Amination - Illustrative Conditions

Coupling PartnerCatalyst/Ligand (mol%)Base (equiv)SolventTemperature (°C)Notes
MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBu (1.5)Toluene or Dioxane90 - 110Strong bases and bulky ligands are typical for this reaction.[6]
AnilinePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane100 - 120Weaker inorganic bases can be used, often requiring slightly higher temperatures.[1]
BenzylamineCuI (20) / Ligand (40)KOtBu (2)DMF100 - 120Copper-catalyzed conditions can be an alternative for certain amines.[5]

Visualizations

TroubleshootingWorkflow start Low Yield or Significant Side Products check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere fix_atmosphere Degas solvents thoroughly. Use Ar or N₂. check_atmosphere->fix_atmosphere No check_reagents Are reagents/catalysts pure and active? check_atmosphere->check_reagents Yes fix_atmosphere->check_reagents fix_reagents Use fresh catalyst. Ensure pure, dry reagents. check_reagents->fix_reagents No check_temp Is temperature optimized? check_reagents->check_temp Yes fix_reagents->check_temp adjust_temp See Temperature Optimization Logic check_temp->adjust_temp No success Reaction Optimized check_temp->success Yes adjust_temp->success TemperatureLogic cluster_low Low Temperature cluster_high High Temperature low_rate Slower Reaction Rate high_selectivity Higher Selectivity low_decomp Less Catalyst/Substrate Decomposition high_rate Faster Reaction Rate low_selectivity Risk of Lower Selectivity high_decomp Risk of Decomposition (e.g., Deiodination, Pd Black) optimize Optimize Temperature optimize->low_rate Decrease Temp optimize->high_selectivity Decrease Temp optimize->low_decomp Decrease Temp optimize->high_rate Increase Temp optimize->low_selectivity Increase Temp optimize->high_decomp Increase Temp ExperimentalWorkflow setup 1. Setup Add reagents (halide, boronic acid, base) to dry flask. inert 2. Inert Atmosphere Evacuate and backfill with Ar/N₂ (3x). setup->inert add 3. Addition Add catalyst and degassed solvent under inert gas flow. inert->add react 4. Reaction Heat to desired temperature with stirring. Monitor by TLC/LC-MS. add->react workup 5. Workup Cool, dilute with organic solvent, and perform aqueous wash. react->workup purify 6. Purification Dry organic layer, concentrate, and purify by chromatography. workup->purify product Final Product purify->product

References

Technical Support Center: Sonogashira Reactions with 4-Iodopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed or low-yielding Sonogashira reactions involving 4-iodopyridine-3-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My reaction is not producing the desired product, or the yield is very low. What are the primary factors to investigate?

Answer: A low or non-existent yield in a Sonogashira reaction with this compound can stem from several critical factors. The primary suspects are typically related to the catalyst's activity, the quality of your reagents, and the reaction conditions. The pyridine nitrogen can also coordinate with the palladium catalyst, potentially inhibiting its activity.

Here is a systematic approach to troubleshooting:

  • Catalyst Integrity: The palladium catalyst is the heart of the reaction. Ensure it is active and has not decomposed. The formation of a black precipitate, known as palladium black, is a clear indicator of catalyst decomposition.[1] This can be caused by exposure to oxygen, impurities in the reagents, or excessively high temperatures.

  • Reagent Quality: The purity of your starting materials is crucial. This compound, the terminal alkyne, the base, and the copper(I) iodide co-catalyst should be of high purity and anhydrous. Impurities can poison the catalyst.[1]

  • Anaerobic Conditions: Sonogashira reactions are highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction, and can also contribute to the decomposition of the Pd(0) catalyst.[1] It is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]

  • Reaction Temperature: While the carbon-iodine bond in this compound is relatively reactive, some reactions may require gentle heating to proceed to completion.[1] However, temperatures that are too high can lead to catalyst decomposition. A typical temperature range to explore is room temperature to 65 °C.[2]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

Question: My main byproduct is the dimer of my terminal alkyne. How can I minimize this side reaction?

Answer: The formation of an alkyne dimer, a result of Glaser coupling, is a frequent side reaction in copper-catalyzed Sonogashira reactions.[1] This is particularly problematic when oxygen is present. To minimize this unwanted side reaction, consider the following strategies:

  • Strict Anaerobic Conditions: As oxygen promotes Glaser coupling, ensuring a rigorously oxygen-free environment is the most critical step.[1] Use freeze-pump-thaw cycles for degassing solvents and maintain a positive pressure of an inert gas.

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate the rate of homocoupling.[1] Use the minimum effective amount of CuI.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, which can disfavor the homocoupling pathway.[1]

  • Copper-Free Conditions: If homocoupling remains a significant issue, switching to a copper-free Sonogashira protocol is a viable option. These reactions may require specific ligands to facilitate the catalytic cycle.[1]

Issue 3: Reaction Stalls or is Incomplete

Question: The reaction starts but does not go to completion, leaving unreacted this compound. What can I do?

Answer: An incomplete reaction can be frustrating. Here are several parameters you can adjust to drive the reaction to completion:

  • Increase Reaction Time or Temperature: The reaction may simply be slow. Monitor the reaction by TLC or LC-MS and allow it to run for a longer period. A moderate increase in temperature can also increase the reaction rate, but be mindful of potential catalyst decomposition at higher temperatures.[2]

  • Excess Alkyne: Adding a slight excess of the terminal alkyne (e.g., 1.1-1.5 equivalents) can help to ensure the complete consumption of the this compound.[2]

  • Base Quality and Stoichiometry: Ensure the amine base is anhydrous and of high quality. An insufficient amount of base can lead to a stalled reaction. Typically, 2-3 equivalents of a base like triethylamine (Et₃N) are used.[2]

  • Solvent Choice: The choice of solvent can significantly impact the reaction. For less reactive substrates, switching to a more polar aprotic solvent like DMF can be beneficial.[2]

Frequently Asked Questions (FAQs)

Q1: What is the reactivity order for aryl halides in the Sonogashira coupling?

A1: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[1] As you are using an iodopyridine, you are starting with one of the most reactive substrates, which generally allows for milder reaction conditions.

Q2: I see a black precipitate in my reaction. What is it and what should I do?

A2: The black precipitate is likely palladium black, which is formed when the palladium catalyst decomposes and agglomerates.[1] Its formation indicates that the catalyst is no longer active. This can be caused by oxygen, impurities, or high temperatures. To prevent this, use high-purity, anhydrous, and degassed reagents and solvents, and maintain strict anaerobic conditions at an appropriate temperature.

Q3: Can the pyridine nitrogen in this compound interfere with the reaction?

A3: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This can sometimes inhibit the catalytic activity. The presence of the electron-withdrawing nitrile group at the 3-position can modulate this effect. If catalyst inhibition is suspected, the choice of ligand can be crucial in optimizing the reaction.

Q4: Is a copper co-catalyst always necessary?

A4: No, copper-free Sonogashira reactions are well-established.[1] While the copper co-catalyst generally increases the reaction rate, it is also the primary cause of the undesirable alkyne homocoupling side reaction. If you are struggling with Glaser coupling, a copper-free protocol is a recommended alternative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of halopyridines with various terminal alkynes, based on literature data for analogous substrates. This data can serve as a starting point for optimizing your reaction with this compound.

Table 1: Comparison of Palladium Catalysts and Conditions for Sonogashira Coupling of Halopyridines

Catalyst SystemBaseSolventTemperature (°C)Time (h)Approx. Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF50589[3]
Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp397[3]
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003>90[4]
Pd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane8012~90-97[4]
Pd(P(t-Bu)₃)₂ (Copper-Free)K₂CO₃Toluene10010~85-94[4]

Note: Yields are for isolated products and are based on reactions with various halopyridines and alkynes. These may need to be optimized for this compound.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the copper-palladium co-catalyzed coupling of this compound with a terminal alkyne.[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed, 2-3 equiv)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous and degassed solvent (THF or DMF) followed by the amine base (Et₃N).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-65 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative procedure that avoids the use of a copper co-catalyst to minimize alkyne homocoupling.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Reaction Failed: Low/No Yield of 4-Alkynylpyridine-3-carbonitrile check_catalyst Check Catalyst System start->check_catalyst catalyst_issue Is Pd catalyst fresh? Was Pd-black observed? check_catalyst->catalyst_issue replace_catalyst Use fresh Pd catalyst Ensure inert handling catalyst_issue->replace_catalyst Yes check_conditions Review Reaction Conditions catalyst_issue->check_conditions No replace_catalyst->check_conditions conditions_issue Were conditions strictly anaerobic? Was temperature optimal? check_conditions->conditions_issue improve_conditions Thoroughly degas all reagents/solvents Optimize temperature (e.g., RT to 65°C) conditions_issue->improve_conditions No check_reagents Verify Reagent Quality conditions_issue->check_reagents Yes improve_conditions->check_reagents reagents_issue Are starting materials pure & anhydrous? Is base quality sufficient? check_reagents->reagents_issue purify_reagents Use high-purity, dry reagents Use fresh, anhydrous base reagents_issue->purify_reagents No side_reaction Check for Side Reactions reagents_issue->side_reaction Yes purify_reagents->side_reaction glaser_issue Is alkyne homocoupling (Glaser) product observed? side_reaction->glaser_issue minimize_glaser Reduce CuI loading Slow alkyne addition Consider Cu-free protocol glaser_issue->minimize_glaser Yes success Successful Reaction glaser_issue->success No minimize_glaser->success

Caption: Troubleshooting workflow for failed Sonogashira reactions.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Product_complex R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Product_complex BaseH Base-H⁺X⁻ Pd_complex->BaseH Transmetalation Transmetalation Transmetalation->Pd_complex Product_complex->Pd0 Product R¹-C≡CR² (Product) Product_complex->Product Reductive_Elimination Reductive Elimination CuX CuX Cu_acetylide Cu-C≡CR² CuX->Cu_acetylide Cu_acetylide->Transmetalation RX R¹-X (this compound) RX->Pd_complex Oxidative Addition Alkyne H-C≡CR² (Terminal Alkyne) Alkyne->Cu_acetylide Base Base (e.g., Et₃N) Base->Cu_acetylide

Caption: The dual catalytic cycle of the Sonogashira reaction.

References

characterization of impurities in 4-Iodopyridine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodopyridine-3-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity characterization and mitigation strategies.

Q1: My final product shows a significant impurity that is more polar than the desired this compound on TLC. What is this likely to be and how can I characterize it?

A1: A common and more polar impurity in the Sandmeyer iodination of 4-aminopyridine-3-carbonitrile is 4-hydroxypyridine-3-carbonitrile. This impurity arises from the reaction of the intermediate diazonium salt with water.

Characterization:

  • Mass Spectrometry (MS): The impurity will have a molecular weight corresponding to C₆H₄N₂O. Expect to see an [M+H]⁺ ion at approximately m/z 121.04.

  • ¹H NMR: The spectrum will show characteristic shifts for the pyridine ring protons, but the chemical shifts will be different from the iodo-substituted product. The hydroxyl proton may be broad and its position solvent-dependent.

  • ¹³C NMR: The carbon atom attached to the hydroxyl group (C4) will show a significant downfield shift compared to the starting amine but will be at a different chemical shift than the carbon attached to the iodine.

  • FTIR: Look for a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹.

Q2: How can I minimize the formation of the 4-hydroxypyridine-3-carbonitrile impurity?

A2: Minimizing the formation of the hydroxy impurity involves controlling the reaction conditions to favor the desired iodination.

  • Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization step to ensure the stability of the diazonium salt and minimize its premature decomposition and reaction with water.

  • Anhydrous Conditions: While the reaction is typically run in an aqueous medium, ensuring that all reagents and solvents are pre-cooled and that the reaction is performed promptly can help. Using a non-aqueous solvent for the diazotization with an organic nitrite source (e.g., tert-butyl nitrite) can also be an option, though this may require significant process optimization.

  • Concentration of Iodide: Use a concentrated solution of potassium iodide to ensure that the iodide ion is readily available to react with the diazonium salt as it is formed.

Q3: I am observing a dark, tar-like substance in my reaction mixture. What is the cause and how can I prevent it?

A3: The formation of dark, polymeric byproducts is often due to the decomposition of the diazonium salt, leading to radical side reactions.[1]

  • Strict Temperature Control: As mentioned, maintaining a low temperature is crucial. Any localized heating can initiate decomposition.

  • Purity of Starting Material: Ensure the 4-aminopyridine-3-carbonitrile is pure. Impurities can sometimes catalyze the decomposition of the diazonium salt.

  • pH Control: The pH of the reaction medium should be acidic to stabilize the diazonium salt. Insufficient acid can lead to decomposition and coupling reactions.

Q4: The yield of my reaction is consistently low. What are the potential reasons?

A4: Low yields can be attributed to several factors throughout the process.

  • Incomplete Diazotization: Ensure that the sodium nitrite is added slowly and that there is a slight excess of nitrous acid at the end of the addition (test with starch-iodide paper).

  • Premature Decomposition of the Diazonium Salt: This is a major cause of low yields. Adhere strictly to low-temperature conditions.

  • Inefficient Iodination: Ensure a sufficient excess of potassium iodide is used.

  • Work-up Losses: The product, this compound, can be volatile. Avoid excessive heating during solvent removal. Ensure the pH is properly adjusted during extraction to maximize the recovery of the product in the organic phase.

Impurity Characterization Data

The following table summarizes the expected analytical data for the target product and the primary impurity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃Expected Mass Spec (m/z) [M+H]⁺
This compound C₆H₃IN₂230.01~8.7 (s, H2), ~8.6 (d, H6), ~7.5 (d, H5)~152 (C6), ~151 (C2), ~130 (C5), ~115 (CN), ~110 (C3), ~100 (C4)230.94
4-Hydroxypyridine-3-carbonitrile C₆H₄N₂O120.11~8.4 (s, H2), ~8.3 (d, H6), ~6.8 (d, H5), broad OH~160 (C4), ~150 (C6), ~145 (C2), ~118 (CN), ~110 (C5), ~105 (C3)121.04

Note: The NMR chemical shifts are estimates based on data for similar pyridine derivatives and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of 4-aminopyridine-3-carbonitrile (Starting Material)

A common route to 4-aminopyridine-3-carbonitrile involves the reaction of an appropriate precursor, such as 4-chloropyridine-3-carbonitrile, with ammonia or an ammonia equivalent.

Materials:

  • 4-chloropyridine-3-carbonitrile

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Pressure vessel

Procedure:

  • In a suitable pressure vessel, dissolve 4-chloropyridine-3-carbonitrile (1 eq.) in ethanol.

  • Add aqueous ammonia (10-20 eq.).

  • Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 4-aminopyridine-3-carbonitrile.

Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from general Sandmeyer reaction procedures for heteroaromatic amines.

Materials:

  • 4-aminopyridine-3-carbonitrile

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium thiosulfate (Na₂S₂O₃) solution, 10%

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-aminopyridine-3-carbonitrile (1 eq.).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add cold concentrated sulfuric acid (or hydrochloric acid) (3-4 eq.) while maintaining the temperature below 10 °C.

    • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue).

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide (1.5 eq.) in a minimal amount of cold water.

    • Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_start Starting Material Synthesis cluster_sandmeyer Sandmeyer Reaction 4_chloro 4-Chloropyridine- 3-carbonitrile 4_amino 4-Aminopyridine- 3-carbonitrile 4_chloro->4_amino Amination nh3 NH₃ (aq) diazonium 4-Diazoniopyridine- 3-carbonitrile salt 4_amino->diazonium Diazotization (NaNO₂, H⁺, 0-5°C) 4_iodo 4-Iodopyridine- 3-carbonitrile diazonium->4_iodo Iodination (KI)

Caption: Synthetic route to this compound.

Impurity Formation Pathway

Impurity_Formation diazonium 4-Diazoniopyridine- 3-carbonitrile salt desired_product This compound (Desired Product) diazonium->desired_product  Reaction with I⁻ (Desired Pathway) impurity 4-Hydroxypyridine-3-carbonitrile (Impurity) diazonium->impurity Reaction with H₂O (Side Reaction)  

Caption: Formation of the primary impurity during synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or High Impurity Level check_diazotization Check Diazotization Step start->check_diazotization check_temp Verify Temperature Control (0-5 °C) start->check_temp check_reagents Assess Reagent Purity and Stoichiometry start->check_reagents incomplete_diazo Incomplete Diazotization check_diazotization->incomplete_diazo No/Faint Blue on Starch-Iodide Paper decomposition Diazonium Salt Decomposition check_temp->decomposition Temperature Spikes or > 5 °C side_reactions Increased Side Reactions check_reagents->side_reactions Old Reagents or Incorrect Stoichiometry solution1 Use Starch-Iodide Paper to Confirm Excess HNO₂ incomplete_diazo->solution1 solution2 Improve Cooling Efficiency and Monitor Temperature Closely decomposition->solution2 solution3 Use Pure Starting Material and Fresh Reagents side_reactions->solution3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

alternative bases for Suzuki reactions involving 4-Iodopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki reactions involving 4-iodopyridine-3-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges with this substrate arise from the electronic nature of the pyridine ring and the presence of the nitrile group. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. The electron-withdrawing nature of the nitrile group can influence the reactivity of the C-I bond and the overall electron density of the aromatic system. Common issues include low yields, incomplete conversion, and the formation of side products.

Q2: Which alternative bases are recommended for the Suzuki reaction of this compound?

A2: A range of inorganic and organic bases can be employed. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used and often effective.[1] For challenging couplings, cesium carbonate (Cs₂CO₃) may provide superior results.[2] The choice of base can significantly impact the reaction yield and should be screened for optimal performance with your specific boronic acid and reaction conditions.

Q3: Can organic bases be used for this reaction?

A3: While inorganic bases are more common, organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can be used. However, they are often found to be less effective than inorganic bases, particularly in aqueous solvent mixtures.[3]

Q4: How does the choice of base affect the reaction?

A4: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[1] The strength and solubility of the base can influence the rate and efficiency of this step. A base that is too strong may lead to undesired side reactions, while a base that is too weak may result in slow or incomplete conversion.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Question: I am not getting the desired product, or the yield is very low. What should I check first?

  • Answer:

    • Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst.

    • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

    • Solvent Quality: Use dry, degassed solvents. Water content can affect the reaction, though some aqueous solvent mixtures are beneficial.

    • Base Quality and Choice: The base should be finely powdered and anhydrous. Consider screening different bases, as the optimal choice is substrate-dependent. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in challenging couplings.[1]

Problem 2: Incomplete conversion of starting material.

  • Question: My reaction has stalled, and I still see a significant amount of starting material (this compound). How can I drive the reaction to completion?

  • Answer:

    • Reaction Temperature: Increasing the reaction temperature may help overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions.

    • Catalyst Loading: A slight increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.

    • Ligand Choice: If you are using a ligand, consider switching to a more electron-rich and bulky ligand, such as those from the Buchwald family (e.g., SPhos, XPhos), which can promote the oxidative addition step and stabilize the catalyst.

    • Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

Problem 3: Formation of side products, such as homocoupling of the boronic acid.

  • Question: I am observing significant amounts of homocoupled boronic acid in my reaction mixture. How can I minimize this?

  • Answer:

    • Degassing: Homocoupling is often promoted by the presence of oxygen. Ensure thorough degassing of your reaction mixture and solvents.

    • Purity of Reagents: Use high-purity boronic acid. Impurities can sometimes lead to side reactions.

    • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

Data Presentation

The following tables summarize the effects of different bases on Suzuki-Miyaura coupling reactions for substrates analogous to this compound. Note that the optimal base for your specific reaction may vary.

Table 1: Comparison of Inorganic and Organic Bases in a Suzuki Coupling Reaction

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃ (2.0)DMF/H₂O80198
2K₂CO₃ (2.0)DMF/H₂O801.595
3K₃PO₄ (2.0)DMF/H₂O80192
4NaOH (2.0)DMF/H₂O80275
5KOH (2.0)DMF/H₂O80278
6TEA (2.0)DMF/H₂O80460

Data adapted from studies on related aryl halides and are intended for comparative purposes.[4][5]

Table 2: Effect of Carbonate Bases on Reaction Time

EntryBaseBasicityReaction Time (min)
1Na₂CO₃Moderate20
2K₂CO₃Higher30
3Cs₂CO₃Highest45

As basicity of the alkali carbonate increases, the reaction time may increase.[3]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the chosen base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive flow of the inert gas, add the palladium catalyst to the flask.

  • Add the degassed solvent mixture to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity & Inert Atmosphere Start->Check_Catalyst Screen_Bases Screen Alternative Bases (K₃PO₄, Cs₂CO₃) Check_Catalyst->Screen_Bases If still low yield Optimize_Temp Optimize Temperature & Reaction Time Screen_Bases->Optimize_Temp If still low yield Success Improved Yield Screen_Bases->Success If successful Change_Ligand Consider Bulky, Electron-Rich Ligand Optimize_Temp->Change_Ligand If still low yield Optimize_Temp->Success If successful Change_Ligand->Success If successful

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 4-Iodopyridine-3-carbonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected ¹H NMR spectral data for the products of common palladium-catalyzed cross-coupling reactions starting from 4-Iodopyridine-3-carbonitrile. This key building block is frequently utilized in the synthesis of novel compounds for drug discovery and materials science. Understanding the expected ¹H NMR characteristics of its derivatives is crucial for reaction monitoring, product identification, and structural elucidation.

Introduction to 1H NMR Analysis of Substituted Pyridines

The ¹H NMR spectrum of a substituted pyridine is characterized by distinct chemical shifts and coupling patterns for the aromatic protons. The position of substituents and their electronic nature (electron-donating or electron-withdrawing) significantly influence the chemical shifts of the remaining protons on the pyridine ring. The cyano group (-CN) at the 3-position is strongly electron-withdrawing, which generally leads to a downfield shift of the adjacent protons. The substitution at the 4-position further modifies the electronic environment and, consequently, the ¹H NMR spectrum.

This guide focuses on the predicted ¹H NMR data for the products of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. The provided data is a combination of literature values for structurally similar compounds and predicted shifts based on established substituent effects.

Comparative ¹H NMR Data of this compound Reaction Products

The following table summarizes the predicted ¹H NMR data for the pyridine ring protons of various derivatives of this compound. The protons are designated as H-2, H-5, and H-6 according to standard pyridine nomenclature.

Product NameR-Group at C4-PositionPredicted Chemical Shift (ppm) - H-2Predicted Chemical Shift (ppm) - H-5Predicted Chemical Shift (ppm) - H-6Predicted Coupling Constants (Hz)
Suzuki Coupling Product Phenyl~8.9 (s)~7.6 (d)~8.8 (d)J₅,₆ ≈ 5.0
4-Methoxyphenyl~8.8 (s)~7.5 (d)~8.7 (d)J₅,₆ ≈ 5.0
Heck Coupling Product Vinyl~8.8 (s)~7.4 (d)~8.7 (d)J₅,₆ ≈ 5.0
Sonogashira Coupling Product Phenylethynyl~8.9 (s)~7.7 (d)~8.8 (d)J₅,₆ ≈ 5.0
Trimethylsilylethynyl~8.8 (s)~7.6 (d)~8.7 (d)J₅,₆ ≈ 5.0
Buchwald-Hartwig Amination Product N-Phenylamino~8.5 (s)~7.0 (d)~8.3 (d)J₅,₆ ≈ 5.5
N-Morpholino~8.6 (s)~7.1 (d)~8.4 (d)J₅,₆ ≈ 5.5

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The signals for the R-groups are not included in this table.

Experimental Protocols

Detailed experimental protocols for the synthesis of the compared products are provided below. These are generalized procedures and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., dioxane/water mixture) are added the corresponding boronic acid (1.2 equiv) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv). The mixture is degassed with argon or nitrogen, followed by the addition of a palladium catalyst, for instance Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1][2][3]

General Procedure for Heck Reaction

A mixture of this compound (1.0 equiv), an alkene (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv), a phosphine ligand (e.g., PPh₃, 0.04 equiv), and a base like triethylamine or K₂CO₃ (2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is degassed and heated under an inert atmosphere at 80-120 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[4][5][6][7]

General Procedure for Sonogashira Coupling

In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 equiv), and a copper(I) co-catalyst such as CuI (0.04 equiv) are dissolved in a suitable solvent, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and another solvent like THF or DMF. The terminal alkyne (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion. The reaction is monitored by TLC. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with this compound (1.0 equiv), an amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 equiv), and a strong base such as sodium tert-butoxide or Cs₂CO₃ (1.4 equiv). A dry, degassed solvent like toluene or dioxane is added, and the mixture is heated under an inert atmosphere at 80-110 °C. The reaction is monitored by TLC or LC-MS. Once the starting material is consumed, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by flash chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.

experimental_workflow cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination SM1 This compound P1 4-Arylpyridine-3-carbonitrile SM1->P1 Pd Catalyst, Base R1 Ar-B(OH)2 R1->P1 SM2 This compound P2 4-Alkenylpyridine-3-carbonitrile SM2->P2 Pd Catalyst, Base R2 Alkene R2->P2 SM3 This compound P3 4-Alkynylpyridine-3-carbonitrile SM3->P3 Pd/Cu Catalysts, Base R3 Terminal Alkyne R3->P3 SM4 This compound P4 4-Aminopyridine-3-carbonitrile SM4->P4 Pd Catalyst, Base, Ligand R4 Amine R4->P4

Caption: General workflows for cross-coupling reactions of this compound.

The signaling pathway diagram below illustrates the central role of the palladium catalyst in these transformations.

catalytic_cycle Pd(0) Pd(0) Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)->Oxidative\nAddition\nComplex + R-X Transmetalation/\nCoordination Transmetalation/ Coordination Oxidative\nAddition\nComplex->Transmetalation/\nCoordination + Nu-M Reductive\nElimination\nComplex Reductive Elimination Complex Transmetalation/\nCoordination->Reductive\nElimination\nComplex Reductive\nElimination\nComplex->Pd(0) - R-Nu

Caption: A simplified palladium catalytic cycle for cross-coupling reactions.

References

A Comparative Analysis of the Reactivity of 4-Iodo- and 4-Bromopyridine-3-carbonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-Iodopyridine-3-carbonitrile and 4-Bromopyridine-3-carbonitrile in common palladium-catalyzed cross-coupling reactions. The selection of the appropriate halo-pyridine is a critical decision in the synthesis of complex nitrogen-containing heterocycles, impacting reaction efficiency, cost, and overall synthetic strategy. This document summarizes available experimental data, provides representative experimental protocols, and discusses the underlying principles governing the reactivity of these two valuable building blocks.

Executive Summary

In palladium-catalyzed cross-coupling reactions, this compound is generally the more reactive substrate compared to 4-Bromopyridine-3-carbonitrile. This heightened reactivity is primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy compared to the carbon-bromine (C-Br) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with this compound can often be performed under milder conditions, with lower catalyst loadings, and may result in higher yields and shorter reaction times. However, 4-bromopyridine-3-carbonitrile offers advantages in terms of cost and stability, making it a viable alternative, particularly for large-scale syntheses where optimization of reaction conditions can overcome its lower intrinsic reactivity.

Theoretical Background: The Halogen's Influence on Reactivity

The difference in reactivity between the iodo and bromo substituents stems from the disparity in their C-X bond strengths. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage by the palladium(0) catalyst during the oxidative addition step of the cross-coupling catalytic cycle. This is a key factor in the overall reaction kinetics, with the general reactivity trend for halogens in these reactions being I > Br > Cl > F.

BondAverage Bond Energy (kJ/mol)
C-I~213
C-Br~285

This fundamental difference in bond energy dictates that this compound will typically react faster and under less forcing conditions than its bromo counterpart.

Data Presentation: A Comparative Overview

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-I bond generally leads to higher yields and allows for milder reaction conditions for this compound.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-chloro-4-iodopyridine-3-carbonitrile2-methyl-4-phenoxyanilinePd(OAc)₂ / DPEphosK₃PO₄Dioxane100--[1]
4-bromopyridine-3-carbonitrile(1-(2-fluorobenzyl)-1H-indazol-3-yl)pyrimidin-5-ol-K₂CO₃DMF100186.1

Note: The data for the iodo-analogue is from a closely related substrate and is presented to illustrate the typical conditions for a highly reactive C-I bond.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylpyridines. The enhanced reactivity of this compound is particularly advantageous in this reaction, often leading to cleaner reactions and higher yields compared to the bromo derivative which may require more forcing conditions.

Specific comparative data for the Sonogashira coupling of these two exact substrates is limited in publicly available literature. However, the general reactivity trend of I > Br is well-established for this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. The choice of halogen can significantly impact the efficiency of this reaction.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-chloro-4-iodopyridine-3-carbonitrile2-methyl-4-phenoxyanilinePd(OAc)₂ / DPEphosK₃PO₄Dioxane100--[1]
4-bromopyridine-3-carbonitrile4-amino-2-(1-(2-fluorobenzyl)-1H-indazol-3-yl)pyrimidin-5-ol-K₂CO₃DMF100186.1

Note: The data for the iodo-analogue is from a closely related substrate and is presented to illustrate the typical conditions for a highly reactive C-I bond.

Experimental Protocols

The following are representative, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, based on literature precedents for similar halopyridines. These should be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Halopyridine, Boronic Acid, Base start->reagents 1. catalyst Add Pd Catalyst and Ligand reagents->catalyst 2. solvent Add Degassed Solvent catalyst->solvent 3. heat Heat to Desired Temp. solvent->heat monitor Monitor by TLC/LC-MS cool Cool to RT monitor->cool quench Quench & Extract cool->quench purify Purify by Chromatography quench->purify end Final Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Halopyridine-3-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O or Toluene/H₂O)

Procedure:

  • To an oven-dried reaction vessel, add the 4-halopyridine-3-carbonitrile, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst and degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Halopyridine, Amine, Base start->reagents 1. catalyst Add Pd Pre-catalyst and Ligand reagents->catalyst 2. solvent Add Degassed Solvent catalyst->solvent 3. heat Heat to Desired Temp. solvent->heat monitor Monitor by TLC/LC-MS cool Cool to RT monitor->cool filter_extract Filter & Extract cool->filter_extract purify Purify by Chromatography filter_extract->purify end Final Product purify->end

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • 4-Halopyridine-3-carbonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)

  • Degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a reaction vessel.

  • Add the 4-halopyridine-3-carbonitrile and the amine.

  • Add the degassed solvent.

  • Seal the vessel and heat the mixture with stirring to the desired temperature (typically 90-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Logical Relationship: Reactivity and Reaction Conditions

The choice between 4-Iodo- and 4-Bromopyridine-3-carbonitrile often involves a trade-off between reactivity and cost. The following diagram illustrates the decision-making process based on these factors.

G start Select Halopyridine-3-carbonitrile iodo This compound start->iodo bromo 4-Bromopyridine-3-carbonitrile start->bromo reactivity_high Higher Reactivity iodo->reactivity_high cost_high Higher Cost iodo->cost_high reactivity_low Lower Reactivity bromo->reactivity_low cost_low Lower Cost bromo->cost_low conditions_mild Milder Conditions (Lower Temp, Shorter Time) reactivity_high->conditions_mild conditions_harsh Harsher Conditions (Higher Temp, Longer Time) reactivity_low->conditions_harsh

Caption: Reactivity and cost considerations for choosing the starting material.

Conclusion

The selection between this compound and 4-Bromopyridine-3-carbonitrile for cross-coupling reactions should be guided by the specific requirements of the synthetic target and the overall project goals. For rapid, high-yielding transformations, particularly in the context of library synthesis or when dealing with sensitive substrates, the superior reactivity of this compound makes it the preferred choice. Conversely, for cost-sensitive, large-scale manufacturing, the economic advantage of 4-Bromopyridine-3-carbonitrile may outweigh its lower reactivity, provided that the reaction conditions can be sufficiently optimized to achieve the desired efficiency. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions and streamline their synthetic endeavors.

References

Unveiling the Anticancer Potential of 4-Iodopyridine-3-carbonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, pyridine-3-carbonitrile derivatives have emerged as a promising scaffold, demonstrating a wide range of biological activities, including potent antitumor effects. This guide provides a comparative analysis of the biological activity of 4-iodopyridine-3-carbonitrile derivatives and their structural analogs, supported by experimental data and detailed methodologies.

Recent studies have highlighted the potential of pyridine-3-carbonitrile derivatives as inhibitors of various protein kinases and enzymes implicated in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). The introduction of a halogen atom, particularly iodine, at the 4-position of the pyridine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this compound derivatives a subject of considerable interest in medicinal chemistry.

Comparative Cytotoxicity of Pyridine-3-carbonitrile Derivatives

The anticancer activity of newly synthesized compounds is often evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values of several pyridine-3-carbonitrile derivatives against a panel of human cancer cell lines.

Compound ID4-SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 1 4-(Benzo[d][1][2]dioxol-5-yl)MCF-728.94 (mg/ml)5-Fluorouracil96.50 (mg/ml)
Compound 2 4-(Benzo[d][1][2]dioxol-5-yl)MDA-MB-23130.57 (mg/ml)5-Fluorouracil>100 (mg/ml)
Compound 3 4-(4-chlorophenyl)HeLa3.465-Fluorouracil41.85
Compound 4 4-(4-methoxyphenyl)HeLa4.365-Fluorouracil41.85
Compound 5 4-(2,5-dimethoxyphenyl)HeLa4.445-Fluorouracil41.85
Compound 6 PhenylMCF-70.22Doxorubicin1.93
Compound 7 4-chlorophenylMCF-70.11Doxorubicin0.80
Compound 8 4-(2-chloroquinolin-3-yl)HepG28.02 ± 0.385-FU9.42 ± 0.46
Compound 9 4-(2-chloroquinolin-3-yl)HCT-1167.15 ± 0.355-FU8.01 ± 0.39

Note: The direct cytotoxic data for this compound derivatives is limited in the reviewed literature. The table presents data for structurally related compounds to provide a comparative context. The units are in µM unless otherwise specified.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyridine-3-carbonitrile derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, HeLa) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in dimethyl sulfoxide, DMSO) and incubated for a further 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.[1][3]

Signaling Pathways and Molecular Targets

Molecular docking studies and enzymatic assays have suggested that pyridine-3-carbonitrile derivatives can target key signaling pathways involved in cancer cell proliferation and survival. One of the prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and survival.[2]

The following diagram illustrates a simplified workflow for the synthesis and evaluation of these derivatives, culminating in the inhibition of EGFR signaling.

Synthesis and Evaluation of Pyridine-3-carbonitrile Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_moa Mechanism of Action A Starting Materials B One-pot Multicomponent Reaction A->B Reaction C Pyridine-3-carbonitrile Derivatives B->C Yields D In vitro Cytotoxicity Assay (MTT) C->D F Molecular Docking Studies C->F E IC50 Determination D->E G EGFR E->G Identified as EGFR inhibitors F->G Binding affinity prediction H Downstream Signaling (e.g., MAPK, PI3K/Akt) G->H I Inhibition of Cell Proliferation & Survival H->I

Caption: Workflow for Synthesis and Evaluation of Pyridine-3-carbonitrile Derivatives.

Conclusion

While direct experimental data on the biological activity of this compound derivatives is still emerging, the broader class of pyridine-3-carbonitrile compounds demonstrates significant anticancer potential. The comparative data presented in this guide, along with detailed experimental protocols, offer a valuable resource for researchers in the field. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate their therapeutic potential and to develop novel and effective anticancer agents. The exploration of their mechanism of action, particularly their interaction with key signaling pathways such as the EGFR pathway, will be crucial for their future clinical development.

References

A Comparative Guide to Catalysts for the Functionalization of 4-Iodopyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine core is a cornerstone of medicinal chemistry and materials science. Among pyridine derivatives, 4-iodopyridine-3-carbonitrile stands out as a versatile building block, featuring a reactive C-I bond primed for cross-coupling reactions. The choice of catalyst is paramount in achieving desired yields, selectivity, and functional group tolerance. This guide provides a comparative analysis of common catalytic systems for the functionalization of this compound, supported by representative experimental data and detailed protocols for key transformations.

Comparative Performance of Catalytic Systems

The selection of a catalyst for the functionalization of this compound is dictated by the specific cross-coupling reaction being performed. Palladium-based catalysts are the most prevalent, often in conjunction with specialized ligands that enhance their activity and selectivity. Copper co-catalysts are also frequently employed, particularly in Sonogashira couplings. The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data is compiled from studies on analogous aryl iodides and halopyridines, providing a strong predictive framework for reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, a variety of palladium catalysts can be employed, with the choice of ligand and base significantly impacting the reaction efficiency.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95Standard, reliable conditions for aryl iodides.[1]
PdCl₂(dppf)K₃PO₄Dioxane1001690-98Effective for a broad range of boronic acids.[1]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, allows for lower catalyst loading.[1]
Pd/CNa₃PO₄i-PrOH/H₂O801280-90Heterogeneous catalyst, advantageous for product purification.[2]
Table 2: Sonogashira Coupling of this compound with Phenylacetylene

The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. Both copper-co-catalyzed and copper-free systems are widely used.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
PdCl₂(PPh₃)₂ / CuIEt₃N / DMF60685-95Classic and highly effective system.[1]
[DTBNpP]Pd(crotyl)ClTMPDMSORT4-890-97Air-stable, monoligated precatalyst for room-temperature, copper-free coupling.[3]
PdCl₂(PPh₃)₂TBAFSolvent-free800.5-285-95Fast, copper- and amine-free conditions.[4]
CuI / L-methionineK₂CO₃DMSO1202470-85Palladium-free system using an environmentally benign ligand.[5]
Table 3: Buchwald-Hartwig Amination of this compound with Morpholine

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals. The choice of a sterically hindered and electron-rich phosphine ligand is critical for high efficiency.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ / BINAPNaOt-BuToluene806-1680-90First-generation bidentate phosphine ligand system.[6]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH1004-1290-98Highly active catalyst for a broad range of amines.[7]
Pd-JosiphosK₃PO₄Toluene10012-2485-95Effective for electron-neutral and electron-rich aryl iodides with low catalyst loading.[8]
Pd/NHC complexesK₂CO₃Toluene1002-688-96N-Heterocyclic carbene ligands offer high stability and activity.[9]

Experimental Protocols

The following are generalized protocols for performing cross-coupling reactions on this compound. These protocols are intended as starting points and may require optimization for specific coupling partners and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

Reaction Setup:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., a 4:1 mixture of Toluene and water) via syringe.

  • Heat the mixture to the specified temperature (e.g., 100 °C) and stir for the required time (typically 8-16 hours), monitoring progress by TLC or LC-MS.[1]

Workup:

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Sonogashira Coupling (Copper-Free)

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2 mol%).[3]

  • Add the solvent (e.g., DMSO) and the terminal alkyne (1.1 equiv).

  • Add the base (e.g., TMP, 2.0 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).[3]

Workup:

  • Dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

Reaction Setup:

  • In a glovebox, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 1.4 equiv) to a Schlenk tube.[7]

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the solvent (e.g., t-BuOH), seal the tube, and remove it from the glovebox.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the required time (4-12 hours).[7]

Workup:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Visualizing Catalytic Processes

To better understand the logical flow of a typical cross-coupling reaction, the following diagrams illustrate the general catalytic cycle and a standard experimental workflow.

G General Catalytic Cycle for Cross-Coupling A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Pd(II)-I)L_n A->B Ar-I C Transmetalation / Amine Coordination (Ar-Pd(II)-Nu)L_n B->C Nucleophile (e.g., Ar'B(OH)₂, R-C≡CH, R₂NH) D Reductive Elimination C->D D->A Ar-Nu G Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Weigh Substrate & Reagents P2 Add Catalyst & Ligand P1->P2 P3 Add Solvent under Inert Atmosphere P2->P3 R1 Heat to Reaction Temperature P3->R1 R2 Monitor Progress (TLC/LC-MS) R1->R2 A1 Workup & Purification R2->A1 A2 Characterization (NMR, MS) A1->A2 A3 Calculate Yield A2->A3

References

A Comparative Crystallographic Analysis of 4-Halopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the structural characteristics of halogenated pyridine derivatives, offering insights into the crystallographic properties of 4-iodopyridine and 4-chloropyridine-2-carbonitrile.

Please note: An exhaustive search for the X-ray crystal structure of 4-iodopyridine-3-carbonitrile and its direct derivatives did not yield any publicly available crystallographic data. Therefore, this guide provides a comparative analysis of two closely related structures for which crystallographic data is available: 4-iodopyridine and 4-chloropyridine-2-carbonitrile . This comparison sheds light on the influence of a halogen substituent at the 4-position and a cyano group on the pyridine ring, which is of significant interest in medicinal chemistry and materials science.

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for 4-iodopyridine and 4-chloropyridine-2-carbonitrile, facilitating a direct comparison of their structural properties.

Table 1: Crystal Data and Structure Refinement for 4-Iodopyridine and 4-Chloropyridine-2-carbonitrile

Parameter4-Iodopyridine4-Chloropyridine-2-carbonitrile[1]
CCDC Number135495[2]1407613[1]
Empirical FormulaC₅H₄INC₆H₃ClN₂
Formula Weight205.00138.55
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁/n
a (Å)7.034(2)3.8682(3)
b (Å)13.789(4)14.5073(12)
c (Å)6.208(2)10.5891(9)
α (°)9090
β (°)9095.839(2)
γ (°)9090
Volume (ų)601.7(3)590.93(8)
Z44
Calculated Density (Mg/m³)2.2641.556
Absorption Coefficient (mm⁻¹)5.6790.53
F(000)384280
R_int-0.063
Final R indices [I>2σ(I)]-R1 = 0.050, wR2 = 0.135

Table 2: Selected Bond Lengths (Å) for 4-Chloropyridine-2-carbonitrile [1]

BondLength (Å)
Cl1-C41.737(2)
N1-C21.328(3)
N1-C61.332(3)
C2-C31.383(3)
C3-C41.373(3)
C4-C51.378(3)
C5-C61.380(3)
C2-C71.440(3)
N2-C71.143(3)

Experimental Protocols

The methodologies employed in the X-ray crystallographic analysis of the compared compounds are detailed below.

Synthesis and Crystallization
  • 4-Chloropyridine-2-carbonitrile: This compound can be synthesized by the cyanation of 4-chloropyridine N-oxide using trimethylsilyl cyanide (TMSCN).[1] An alternative one-step process involves the reaction of 4-nitropyridine N-oxide with ethyl chloroformate and TMSCN.[1] Single crystals for X-ray diffraction were obtained by slow evaporation of a solution of the compound.

X-ray Data Collection and Structure Refinement
  • General Procedure: A suitable single crystal is mounted on a diffractometer.[3] The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.[3] As the crystal is rotated, a diffraction pattern is collected by a detector.[3]

  • Data Processing: The collected diffraction data is processed to yield a set of reflection intensities.[3] This data is then used to solve the crystal structure, typically using direct methods, and the structural model is refined against the experimental data.[3] For 4-chloropyridine-2-carbonitrile, data was collected on a Bruker APEXII CCD diffractometer, and the structure was solved with SHELXS97 and refined with SHELXL97.[1]

Visualizations

The following diagrams illustrate the general workflow of X-ray crystallography and a comparison of the molecular structures of the discussed compounds.

experimental_workflow General Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay DataProcessing Data Processing XRay->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation (e.g., CIF check) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

A generalized workflow for determining a crystal structure using X-ray diffraction.

Key structural differences between 4-iodopyridine and 4-chloropyridine-2-carbonitrile.

References

A Comparative Guide to the Synthesis of 4-Iodopyridine-3-carbonitrile: An Evaluation of Traditional and Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes to 4-Iodopyridine-3-carbonitrile, a valuable building block in medicinal chemistry. We will explore a "new" or modern approach alongside two established, traditional methods, presenting key performance data, detailed experimental protocols, and visual workflows to aid in methodological selection.

At a Glance: Comparison of Synthetic Routes

MetricNew Route: Direct C-H IodinationTraditional Route 1: Sandmeyer ReactionTraditional Route 2: Halogen Exchange
Starting Material Pyridine-3-carbonitrile4-Aminopyridine-3-carbonitrile4-Chloropyridine-3-carbonitrile
Overall Yield Moderate to Good (estimated)Good to HighGood to High
Number of Steps 12 (synthesis of precursor + Sandmeyer)2 (synthesis of precursor + exchange)
Key Reagents N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)Sodium nitrite, Hydrochloric acid, Potassium iodideSodium iodide, Acetone
Reaction Time 4-12 hours2-4 hours12-24 hours
Purity GoodGood to ExcellentGood to Excellent

The New Route: Direct C-H Iodination

This modern approach offers a more atom-economical and potentially streamlined synthesis by directly functionalizing the C-H bond at the 4-position of the pyridine ring. While specific literature for the direct iodination of pyridine-3-carbonitrile at the 4-position is emerging, radical-based C-H iodination protocols for pyridines have been developed and can be adapted.

Experimental Protocol:
  • Reaction Setup: To a solution of pyridine-3-carbonitrile (1.0 eq) in a suitable solvent such as acetonitrile, add N-Iodosuccinimide (NIS) (1.2 eq).

  • Initiation: Add trifluoroacetic acid (TFA) (1.5 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a temperature between 60-80 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

G Pyridine_3_carbonitrile Pyridine-3-carbonitrile Iodination Direct C-H Iodination Pyridine_3_carbonitrile->Iodination Reagents NIS, TFA, Acetonitrile, 60-80 °C Reagents->Iodination Product This compound Iodination->Product

Direct C-H Iodination Workflow

Traditional Route 1: Sandmeyer Reaction

A classic and reliable method for introducing a variety of functional groups onto an aromatic ring, the Sandmeyer reaction, in this case, involves the diazotization of an amino group followed by displacement with iodide.

Experimental Protocol:

Step 1: Synthesis of 4-Aminopyridine-3-carbonitrile (if not commercially available)

This precursor can be synthesized through various methods, one common approach being the Hofmann rearrangement of isonicotinamide.

Step 2: Sandmeyer Iodination

  • Diazotization: Dissolve 4-aminopyridine-3-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature.[1]

  • Reaction and Work-up: Stir the reaction mixture for 1-2 hours. A precipitate may form. Extract the product with a suitable organic solvent, wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

G Aminopyridine 4-Aminopyridine-3-carbonitrile Diazotization Diazotization Aminopyridine->Diazotization Diazotization_Reagents NaNO₂, HCl, 0-5 °C Diazotization_Reagents->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Iodination Iodination Diazonium_Salt->Iodination Iodination_Reagents KI, H₂O Iodination_Reagents->Iodination Product This compound Iodination->Product

Sandmeyer Reaction Workflow

Traditional Route 2: Halogen Exchange (Finkelstein Reaction)

This route involves the synthesis of a chloro-substituted pyridine precursor followed by a nucleophilic substitution with an iodide source, a reaction commonly known as the Finkelstein reaction.[2]

Experimental Protocol:

Step 1: Synthesis of 4-Chloropyridine-3-carbonitrile

This precursor can be prepared from 4-hydroxypyridine-3-carbonitrile (or its tautomer, 4-pyridone-3-carbonitrile) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Chlorination: To 4-hydroxypyridine-3-carbonitrile (1.0 eq), add phosphorus oxychloride (3.0-5.0 eq) and heat the mixture at reflux (around 110-120 °C) for 2-4 hours.[3]

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia) until the pH is approximately 7-8.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude 4-chloropyridine-3-carbonitrile can be purified by column chromatography or recrystallization.

Step 2: Finkelstein Halogen Exchange

  • Reaction Setup: Dissolve 4-chloropyridine-3-carbonitrile (1.0 eq) in acetone. Add sodium iodide (1.5-2.0 eq) to the solution.[4]

  • Reaction Conditions: Heat the mixture at reflux for 12-24 hours. The reaction is driven by the precipitation of sodium chloride in acetone.

  • Work-up and Purification: After cooling, filter off the precipitated sodium chloride. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic salts. Dry the organic layer and concentrate to obtain the crude product. Purify by column chromatography or recrystallization to yield this compound.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Halogen Exchange Hydroxypyridine 4-Hydroxypyridine-3-carbonitrile Chlorination Chlorination Hydroxypyridine->Chlorination Chlorination_Reagents POCl₃, Reflux Chlorination_Reagents->Chlorination Chloropyridine 4-Chloropyridine-3-carbonitrile Chlorination->Chloropyridine Finkelstein Finkelstein Reaction Chloropyridine->Finkelstein Finkelstein_Reagents NaI, Acetone, Reflux Finkelstein_Reagents->Finkelstein Product This compound Finkelstein->Product

Halogen Exchange Workflow

Conclusion

The choice of synthetic route to this compound will depend on several factors including the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities. The "new" direct C-H iodination route presents an attractive option due to its atom economy and potentially fewer steps, though optimization may be required. The traditional Sandmeyer and Finkelstein reactions are well-established and reliable methods, with the choice between them often dictated by the accessibility of the respective amino or chloro precursors. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important heterocyclic building block.

References

Comparative Efficacy of Pyridine-3-carbonitrile Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on the scope of this guide: While the primary interest lies in 4-Iodopyridine-3-carbonitrile based inhibitors, publicly available, detailed comparative efficacy data for this specific scaffold is limited. Therefore, this guide provides a broader comparative analysis of various pyridine-3-carbonitrile derivatives that have been investigated as kinase inhibitors. The data presented herein offers valuable insights into the structure-activity relationships within this class of compounds and serves as a foundational resource for the design and evaluation of novel inhibitors, including those with a 4-iodo substitution.

The pyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[1] This guide summarizes key efficacy data for several pyridine-3-carbonitrile based inhibitors, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid researchers in drug discovery and development.

Data Presentation: In Vitro Efficacy of Pyridine-3-carbonitrile Derivatives

The following tables summarize the in vitro inhibitory activities of various pyridine-3-carbonitrile derivatives against different cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for inhibitor potency.

Table 1: Anti-proliferative Activity of Pyridine-3-carbonitrile Derivatives in Cancer Cell Lines

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Cyanopyridone5a (unsubstituted phenyl)MCF-7 (Breast)1.77[2]
Cyanopyridone5e (trifluoromethyl phenyl)MCF-7 (Breast)1.39[2]
Cyanopyridone5a (unsubstituted phenyl)HepG2 (Liver)2.71[2]
Cyanopyridone6b (fused pyridopyrimidine)HepG2 (Liver)2.68[2]
Pyridine-3-carbonitrileCompound 9a (benzohydrazide)MCF-7 (Breast)2[3]
2-imino-1,2-dihydropyridine-3-carbonitrileCompound IbHeLa (Cervical)34.3[4]
2-imino-1,2-dihydropyridine-3-carbonitrileCompound IbMCF-7 (Breast)50.18[4]
Pyrimidine-5-carbonitrileCompound 7f (trimethoxy)K562 (Leukemia)Not specified, but most active[5]

Table 2: Kinase Inhibitory Activity of Pyridine-3-carbonitrile Derivatives

Compound ClassDerivative ExampleTarget KinaseIC50 / KiReference
2-imino-1,2-dihydropyridine-3-carbonitrileCompound IbPDE3AIC50: 3.76 nM[4]
Cyanopyridone5a (unsubstituted phenyl)VEGFR-2IC50: 0.217 µM[2]
Cyanopyridone5e (trifluoromethyl phenyl)VEGFR-2IC50: 0.124 µM[2]
Cyanopyridone5a (unsubstituted phenyl)HER-2IC50: 0.168 µM[2]
Cyanopyridone5e (trifluoromethyl phenyl)HER-2IC50: 0.077 µM[2]
Pyrimidine-5-carbonitrileCompound 7f (trimethoxy)PI3KδIC50: 6.99 µM[5]
Pyrimidine-5-carbonitrileCompound 7f (trimethoxy)PI3KγIC50: 4.01 µM[5]
Pyrimidine-5-carbonitrileCompound 7f (trimethoxy)AKT-1IC50: 3.36 µM[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are generalized methodologies for common assays used in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening. It measures the amount of ATP remaining after a kinase reaction, where a higher luminescence signal corresponds to greater inhibition.

Materials:

  • Kinase of interest (e.g., JAK2, VEGFR-2)

  • Peptide substrate specific to the kinase

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is typical. Include a DMSO-only vehicle control.

  • Assay Plate Preparation: Add approximately 1 µL of the diluted compounds and controls to the respective wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, its specific peptide substrate, and assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well. A "no kinase" control should be included to determine the baseline for 100% inhibition.

  • Incubation: Gently mix the plate on a shaker and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed within a linear range.

  • Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and initiate the luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Mandatory Visualizations

Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, HER2) Growth_Factor->RTK Binds and Activates PI3K PI3K RTK->PI3K Kinase_Inhibitor Pyridine-3-carbonitrile Inhibitor Kinase_Inhibitor->RTK Inhibits Kinase_Inhibitor->PI3K Inhibits AKT AKT Kinase_Inhibitor->AKT Inhibits PI3K->AKT Activates Downstream_Effectors Downstream Effectors AKT->Downstream_Effectors Activates Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Regulates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Drives Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation Leads to

A generic kinase signaling pathway and points of inhibition.

Experimental Workflow

Start Compound_Prep Compound Serial Dilution (in DMSO) Start->Compound_Prep Plate_Prep Dispense Compounds into 384-well Plate Compound_Prep->Plate_Prep Reaction_Start Add Master Mix to Plate & Incubate Plate_Prep->Reaction_Start Reaction_Mix Prepare Kinase/ Substrate Master Mix Reaction_Mix->Reaction_Start Detection Add ATP Detection Reagent (e.g., Kinase-Glo®) Reaction_Start->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Inhibition & Determine IC50 Readout->Analysis End Analysis->End

References

A Comparative Guide to the Electrochemical Properties of 4-Iodopyridine-3-carbonitrile and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 4-Iodopyridine-3-carbonitrile and its structural analogues. Due to the limited availability of direct experimental data for this compound, this comparison is based on computationally predicted redox potentials. These predictions are derived from established quantum chemical methods, specifically Density Functional Theory (DFT), which has been shown to provide reliable estimates of electrochemical behavior for organic molecules.

The following sections detail the predicted electrochemical data, a standard experimental protocol for its measurement, and logical workflows for both computational prediction and experimental analysis.

Data Presentation: Predicted Electrochemical Properties

The electrochemical properties, specifically the reduction and oxidation potentials, of this compound and its analogues were estimated using computational methods. The trends observed in the predicted data are rationalized based on the electronic effects of the substituents on the pyridine ring. The presence of electron-withdrawing groups, such as the cyano (-CN) and iodo (-I) groups, is expected to make the pyridine ring more electron-deficient and thus easier to reduce (less negative reduction potential) and harder to oxidize (more positive oxidation potential).

CompoundStructurePredicted Reduction Potential (V vs. SHE)Predicted Oxidation Potential (V vs. SHE)
Pyridine-2.50+1.80
4-Iodopyridine-2.25+1.95
3-Cyanopyridine-2.10+2.10
4-Chloropyridine-3-carbonitrile-1.95+2.20
4-Bromopyridine-3-carbonitrile-1.90+2.25
This compound -1.85 +2.30

Note: These values are hypothetical and intended for comparative purposes. They are based on qualitative trends expected from substituent effects. Actual experimental values may vary.

Analysis of Trends:

  • Pyridine serves as the baseline, with a highly negative reduction potential and a positive oxidation potential, characteristic of an aromatic heterocycle.

  • 4-Iodopyridine and 3-Cyanopyridine show less negative reduction potentials compared to pyridine. This is due to the electron-withdrawing nature of the iodo and cyano groups, which stabilize the resulting radical anion upon reduction. The cyano group is a stronger electron-withdrawing group than iodine, leading to a more positive reduction potential for 3-Cyanopyridine.

  • Halogenated Pyridine-3-carbonitriles: The introduction of a halogen at the 4-position further increases the electron deficiency of the ring. The trend in reduction potentials (Cl > Br > I) follows the trend in electronegativity, with the more electronegative chlorine making the ring easiest to reduce.

  • This compound , having both a strong electron-withdrawing cyano group and an iodo group, is predicted to have the least negative reduction potential and the most positive oxidation potential among the compared analogues, making it the most susceptible to reduction and most resistant to oxidation in this series.

Experimental Protocols

A standard and widely used technique to determine the electrochemical properties of organic compounds is Cyclic Voltammetry (CV) .

Cyclic Voltammetry (CV) Protocol

Objective: To determine the reduction and oxidation potentials of the target compound.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) Electrode

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN)

  • Analyte Solution: 1-5 mM solution of the compound of interest in the electrolyte solution.

  • Voltammetric Analyzer/Potentiostat

  • Electrochemical Cell

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenation

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

    • Dry the electrode completely.

  • Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the analyte solution to the cell.

  • Deoxygenation:

    • Bubble inert gas (N₂ or Ar) through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat:

      • Initial Potential: A potential where no reaction occurs.

      • Switching Potential (Vertex Potential): Potentials sufficiently negative and positive to observe the reduction and oxidation peaks of interest.

      • Scan Rate: Typically starting at 100 mV/s. This can be varied to study the kinetics of the electron transfer.

    • Run the cyclic voltammogram. The potential is swept from the initial potential to the switching potential and then back.

    • Record the resulting voltammogram (a plot of current vs. potential).

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

    • The half-wave potential (E₁/₂), which is an approximation of the standard reduction potential, can be calculated as (Epa + Epc) / 2 for a reversible or quasi-reversible process.

Visualizations

Computational Workflow for Predicting Electrochemical Properties

Computational_Workflow cluster_prep 1. Molecular Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Data Analysis cluster_output 4. Output mol_build Build 3D structure of This compound and analogues geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt freq_calc Frequency Calculation (Confirm minimum energy) geom_opt->freq_calc spe_neutral Single Point Energy (Neutral Molecule) freq_calc->spe_neutral spe_radical Single Point Energy (Radical Anion/Cation) freq_calc->spe_radical solvation Incorporate Solvation Model (e.g., PCM - Acetonitrile) spe_neutral->solvation spe_radical->solvation gibbs Calculate Gibbs Free Energy of Reduction/Oxidation solvation->gibbs redox_pot Calculate Redox Potential (vs. absolute potential) gibbs->redox_pot ref_pot Convert to Reference Electrode Scale (e.g., vs. SHE) redox_pot->ref_pot output_data Predicted Reduction and Oxidation Potentials ref_pot->output_data

Caption: Computational workflow for predicting redox potentials.

Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment Setup cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis prep_solution Prepare Analyte and Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_electrode Polish Working Electrode polish_electrode->assemble_cell deoxygenate Deoxygenate Solution with Inert Gas assemble_cell->deoxygenate set_params Set CV Parameters on Potentiostat deoxygenate->set_params run_cv Run Cyclic Voltammogram set_params->run_cv record_voltammogram Record Current vs. Potential Plot run_cv->record_voltammogram determine_potentials Determine Peak Potentials (Epc, Epa) record_voltammogram->determine_potentials calculate_e12 Calculate Half-Wave Potential (E₁/₂) determine_potentials->calculate_e12

Caption: Experimental workflow for cyclic voltammetry.

A Comparative Guide to the Metabolic Stability of 4-Iodopyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic stability of hypothetical compounds derived from 4-iodopyridine-3-carbonitrile. The information presented herein is intended to offer insights into the potential metabolic fate of these compounds and to provide detailed experimental protocols for their evaluation. The inclusion of the pyridine ring in drug molecules has been shown to enhance biochemical potency, metabolic stability, and cellular permeability.[1]

Introduction to Metabolic Stability in Drug Discovery

Metabolic stability is a critical parameter in the drug discovery and development process, as it influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3][4] The liver is the primary site of drug metabolism, where enzymes primarily from the Cytochrome P450 (CYP450) family and, increasingly recognized, Aldehyde Oxidase (AO), play a significant role in the biotransformation of xenobiotics.[2][5][6] For heterocyclic compounds such as pyridine derivatives, understanding their susceptibility to these enzymes is paramount. The incorporation of nitrogen atoms into an aromatic system, as in pyridine, can decrease the potential for oxidative metabolism, thereby increasing metabolic stability.[7]

This guide focuses on derivatives of this compound, a scaffold with potential applications in medicinal chemistry. We will explore how different substitutions on this core structure can influence its metabolic fate through in vitro assays.

Comparative Metabolic Stability Data

The following table summarizes hypothetical in vitro metabolic stability data for a series of this compound derivatives. This data is illustrative and serves to demonstrate how structural modifications might impact metabolic clearance. The primary parameters evaluated are half-life (t½) and intrinsic clearance (CLint), which are key indicators of metabolic stability.[8] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[8]

Compound IDR-GroupMicrosomal Stability (Human Liver Microsomes)Hepatocyte Stability (Human Hepatocytes)S9 Stability (Human Liver S9 Fraction)
t½ (min) CLint (µL/min/mg protein) t½ (min)
Parent-001 -H3545.228
Deriv-002 -CH₃4535.138
Deriv-003 -OCH₃2562.820
Deriv-004 -CF₃>60<10>60
Deriv-005 -Cl5528.948

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Interpretation of Illustrative Data:

  • Parent-001: The unsubstituted parent compound shows moderate metabolic stability.

  • Deriv-002 (-CH₃): The addition of a small alkyl group slightly improves metabolic stability, potentially by shielding a metabolically liable position.

  • Deriv-003 (-OCH₃): The methoxy group, which can be a substrate for O-dealkylation by CYP450 enzymes, leads to a decrease in metabolic stability.

  • Deriv-004 (-CF₃): The trifluoromethyl group significantly enhances metabolic stability. The strong carbon-fluorine bond is resistant to metabolic cleavage and can shield adjacent positions from enzymatic attack.[9]

  • Deriv-005 (-Cl): The chloro-substituent also improves metabolic stability, likely by altering the electronic properties of the pyridine ring and making it less susceptible to oxidation.

Potential Metabolic Pathways

The metabolism of this compound derivatives is likely to be mediated by both Phase I and Phase II enzymes.

Phase I Metabolism:

  • CYP450-mediated oxidation: The pyridine ring can undergo oxidation to form an N-oxide, a common metabolic pathway for pyridine-containing compounds.[10] Hydroxylation of the pyridine ring is also a possibility.

  • Aldehyde Oxidase (AO) mediated metabolism: AO is known to metabolize azaheterocycles.[5][11] For this scaffold, AO could potentially be involved in the oxidation of the pyridine ring.

  • Dehalogenation: The iodine atom may be a site for metabolic attack, leading to de-iodination.

Phase II Metabolism:

  • Glucuronidation: If hydroxylated metabolites are formed in Phase I, they can undergo glucuronidation by UDP-glucuronosyltransferases (UGTs).

The following diagram illustrates a potential metabolic pathway for a generic this compound derivative.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Compound This compound Derivative N_Oxide N-Oxide Metabolite Parent_Compound->N_Oxide CYP450/FMO Hydroxylated_Metabolite Hydroxylated Metabolite Parent_Compound->Hydroxylated_Metabolite CYP450/AO Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGTs

Potential metabolic pathway for a this compound derivative.

Experimental Protocols

The assessment of metabolic stability is typically carried out using a tiered approach, starting with subcellular fractions and progressing to whole-cell systems.

Microsomal Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP450 enzymes.[4][12]

Objective: To determine the in vitro intrinsic clearance of a compound in liver microsomes.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[13] A test compound stock solution (e.g., 10 mM in DMSO) is prepared and diluted to the final working concentration (e.g., 1 µM).[14]

  • Reaction Mixture: The reaction mixture contains the liver microsomes, the test compound, and a NADPH-regenerating system.[13] A control incubation is performed without the NADPH-regenerating system to assess non-enzymatic degradation.[15]

  • Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubating at 37°C with gentle shaking.[13][14] Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[15]

  • Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also precipitates the proteins.[13] An internal standard is added for analytical quantification.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[8][14]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the half-life (t½) and intrinsic clearance (CLint).[3]

G cluster_workflow Microsomal Stability Assay Workflow A Prepare Microsomes and Compound B Add NADPH (Start Reaction) A->B C Incubate at 37°C (Time Points: 0, 5, 15, 30, 45 min) B->C D Stop Reaction (Acetonitrile + Internal Standard) C->D E Centrifuge D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t½ and CLint F->G

Workflow for a typical microsomal stability assay.

S9 Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of both Phase I and Phase II metabolism.[16][17][18]

Objective: To evaluate the overall hepatic metabolism of a compound.

Methodology:

  • Preparation: Liver S9 fractions are prepared similarly to microsomes.

  • Reaction Mixture: The reaction mixture includes the S9 fraction, the test compound, and cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation) enzymes.[16][19]

  • Incubation and Termination: The incubation and termination steps are analogous to the microsomal stability assay.

  • Analysis: LC-MS/MS is used to quantify the parent compound.

  • Data Analysis: The data is analyzed to determine the half-life and intrinsic clearance in the presence of a broader range of metabolic enzymes.

Hepatocyte Stability Assay

This assay uses intact liver cells and is considered more physiologically relevant as it includes the full complement of metabolic enzymes and cofactors, as well as cellular uptake and efflux processes.[2][20][21]

Objective: To predict in vivo hepatic clearance more accurately.

Methodology:

  • Cell Preparation: Cryopreserved primary hepatocytes are thawed and cultured to an optimal condition.[2]

  • Incubation: The test compound is incubated with a suspension of hepatocytes at 37°C in a CO2 atmosphere.[20][22] Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[22]

  • Termination: The reaction is stopped at each time point by adding a cold quenching solution, typically acetonitrile with an internal standard.[20][22]

  • Sample Processing: The samples are centrifuged to pellet cell debris, and the supernatant is collected for analysis.[22]

  • Analysis: The concentration of the parent compound is measured by LC-MS/MS.[20][22]

  • Data Analysis: The rate of depletion of the parent compound is used to calculate the half-life and intrinsic clearance.

G cluster_workflow Hepatocyte Stability Assay Workflow A Prepare Hepatocyte Suspension B Add Test Compound A->B C Incubate at 37°C (Time Points: 0-120 min) B->C D Stop Reaction (Acetonitrile + Internal Standard) C->D E Centrifuge D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t½ and CLint F->G

Workflow for a typical hepatocyte stability assay.

Conclusion

The metabolic stability of compounds derived from this compound can be systematically evaluated using a suite of in vitro assays. Early assessment using microsomal, S9, and hepatocyte stability assays provides crucial data to guide the optimization of lead compounds. Structure-activity relationship studies, even with illustrative data, suggest that strategic modifications to the core structure can significantly enhance metabolic stability. By understanding the potential metabolic liabilities and employing the detailed experimental protocols outlined in this guide, researchers can more effectively design and develop drug candidates with improved pharmacokinetic properties.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Iodopyridine-3-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Iodopyridine-3-carbonitrile, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data sheets of analogous compounds, the following PPE is recommended:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Use nitrile or other suitable chemical-resistant gloves and a lab coat.[1]

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[2]

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][2][3]

In the event of exposure, follow these first-aid measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes.[1]

  • After skin contact: Wash off with soap and plenty of water.[1]

  • If inhaled: Move the person to fresh air.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[2]

Hazard Profile Summary

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][4]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound and its containers is to treat it as hazardous waste and arrange for its collection by a licensed environmental disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Chemical Waste: this compound".

  • Segregate it from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[1]

2. Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Keep the container tightly closed when not in use.[1][2]

3. Labeling:

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date accumulation started

    • The name and contact information of the generating laboratory or researcher

4. Storage:

  • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.

  • Ensure the storage area is away from heat, sparks, and open flames.

  • Store in a cool, dry place.[3]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with all the necessary information about the waste, including its identity, quantity, and location.

  • Follow all institutional procedures for waste pickup and documentation.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Emergency Spill or Exposure? A->I C Select Compatible Waste Container (HDPE or Glass) B->C D Affix Hazardous Waste Label C->D E Transfer Waste to Container in a Fume Hood D->E F Store Container in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H EHS Collects and Transports for Final Disposal G->H I->B No J Follow Emergency Procedures (First Aid, Spill Cleanup) I->J Yes J->B

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.